PG-931
Description
Properties
IUPAC Name |
(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDJLFPEWSAPJ-RVBGBMFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H85N15O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1180.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of PG-931 (TAK-931): A Technical Guide to a Potent CDC7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core mechanism of action of the potent and selective cell division cycle 7 (CDC7) kinase inhibitor, PG-931, also known as TAK-931 (Simurosertib). This document details the molecular interactions, cellular consequences, and the preclinical data supporting its anticancer activity. Furthermore, it provides detailed protocols for key experimental procedures and visual representations of the signaling pathways and experimental workflows.
Introduction to CDC7 Kinase and its Role in Cancer
Cell division cycle 7 (CDC7) is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication.[1][2] It forms an active complex with its regulatory subunit, Dbf4 (Dbf4-dependent kinase, DDK), which is essential for the transition from the G1 to the S phase of the cell cycle.[3][4] The primary substrate of the CDC7-Dbf4 complex is the minichromosome maintenance (MCM) protein complex (MCM2-7), a key component of the pre-replication complex.[2][5] Phosphorylation of MCM2 by CDC7 is a critical step for the initiation of DNA synthesis.[1]
In numerous cancers, CDC7 is overexpressed, and this has been correlated with poor clinical outcomes.[3][6] Cancer cells, with their rapid proliferation and often compromised DNA damage response pathways, are particularly dependent on robust DNA replication machinery, making CDC7 an attractive target for therapeutic intervention.[7] Inhibition of CDC7 leads to replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells, while normal cells are less affected.[7]
This compound (TAK-931): A Highly Potent and Selective CDC7 Inhibitor
This compound (TAK-931) is an orally bioavailable, small-molecule inhibitor of CDC7 kinase.[8] It exhibits high potency and selectivity, acting as an ATP-competitive inhibitor.[1][9]
Biochemical and Cellular Potency
Quantitative data from preclinical studies underscore the potent and selective nature of TAK-931.
| Parameter | Value | Notes | Reference |
| IC50 (CDC7 Kinase) | <0.3 nM | In vitro enzymatic assay. | [1][9] |
| IC50 (CDK2 Kinase) | 6300 nM | Demonstrates high selectivity over other kinases. | [1] |
| Kinase Selectivity | >120-fold | Tested against a panel of 317 other kinases. | [1] |
| Median GI50 | 407.4 nM | Across a panel of 246 cancer cell lines. | [1] |
Core Mechanism of Action
The primary mechanism of action of this compound (TAK-931) is the direct inhibition of CDC7 kinase activity, which sets off a cascade of cellular events culminating in cancer cell death.
Inhibition of MCM2 Phosphorylation and Induction of Replication Stress
By binding to the ATP-binding pocket of CDC7, TAK-931 prevents the phosphorylation of its key substrate, MCM2, at Serine 40.[1][9] This inhibition blocks the initiation of DNA replication, leading to a delay in the S phase of the cell cycle.[1] The stalled replication forks induce a state of replication stress, a hallmark of which is the ubiquitination of FANCD2.[10]
Mitotic Aberrations and Cell Death
Prolonged replication stress induced by TAK-931 leads to significant mitotic aberrations.[1][11] These include centrosome overduplication and chromosome missegregation, resulting in aneuploidy.[1] These mitotic catastrophes trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[1][8]
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. theraindx.com [theraindx.com]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. m.youtube.com [m.youtube.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
TAK-931 (Simurosertib): A Technical Overview of the Potent and Selective CDC7 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-931, also known as Simurosertib, is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of cell cycle progression.[2][4] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[2] TAK-931 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDC7 and preventing the phosphorylation of its primary substrate, the minichromosome maintenance (MCM) protein complex.[5][6] This inhibition leads to a cascade of events including S-phase delay, induction of replication stress, mitotic aberrations, and ultimately, apoptosis in cancer cells.[1][7][8] Preclinical and clinical studies have demonstrated its potential as an antitumor agent.[9][10][11]
Molecular Structure and Physicochemical Properties
TAK-931 is a thieno[3,2-d]pyrimidinone derivative containing a quinuclidine moiety.[1][12] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-[(2S)-1-azabicyclo[2.2.2]octan-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one | [1][13] |
| Synonyms | Simurosertib, TAK-931 | [3][5][14] |
| Chemical Formula | C₁₇H₁₉N₅OS | [5][13][14] |
| Molecular Weight | 341.43 g/mol | [5][13][14] |
| CAS Number | 1330782-76-7 | [5][13] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in DMSO | [3][13] |
Pharmacological Properties and Mechanism of Action
TAK-931 is a highly potent and selective inhibitor of CDC7 kinase. Its mechanism of action is centered on the disruption of DNA replication initiation.
Enzymatic and Cellular Activity
| Parameter | Value | Cell Line/System | Reference |
| CDC7 IC₅₀ | <0.3 nM | Enzymatic Assay | [1][3][5] |
| CDK2 IC₅₀ | 6300 nM | Enzymatic Assay | [1][13] |
| ROCK1 IC₅₀ | 430 nM | Enzymatic Assay | [13] |
| pMCM2 IC₅₀ | 17 nM | HeLa Cells | [13] |
| COLO 205 EC₅₀ | 81 nM | COLO 205 Cells | [13] |
| GI₅₀ Range | 30.2 nM to >10 µM | Panel of 246 cancer cell lines | [1][13] |
Pharmacokinetics in Humans
| Parameter | Value | Dosing Schedule | Reference |
| Time to Max. Plasma Conc. (Tₘₐₓ) | ~1–4 hours | Multiple schedules in Phase I | [9][10][15] |
| Terminal Elimination Half-life (t₁/₂) | ~5.4 - 6 hours | 30-60 mg QD | [11][16] |
| Apparent Oral Clearance (CL/F) | 38 L/h | Population PK analysis | [16] |
Signaling Pathway of TAK-931 Action
TAK-931 exerts its effect by inhibiting the CDC7 kinase, which is essential for the initiation of DNA replication. The simplified signaling pathway is depicted below.
Caption: Mechanism of action of TAK-931 in inhibiting the CDC7 signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vitro CDC7 Kinase Inhibition Assay
This assay quantifies the inhibitory activity of TAK-931 against the CDC7 enzyme.
-
Objective: To determine the IC₅₀ value of TAK-931 for CDC7 kinase.
-
Materials: Recombinant human CDC7/DBF4 complex, kinase buffer, ATP ([γ-³²P]ATP), substrate (e.g., a synthetic peptide or MCM2 protein), TAK-931, phosphocellulose paper, scintillation counter.
-
Methodology:
-
Prepare a reaction mixture containing the CDC7/DBF4 complex, a suitable kinase buffer, and the substrate in the presence of varying concentrations of TAK-931.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the reaction.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each TAK-931 concentration relative to a DMSO control and determine the IC₅₀ value by non-linear regression analysis.[6]
-
Cellular Proliferation Assay
This assay assesses the effect of TAK-931 on the growth of cancer cell lines.
-
Objective: To determine the GI₅₀ (half-maximal growth inhibition) value of TAK-931.
-
Materials: Cancer cell lines (e.g., COLO205), cell culture medium, TAK-931, multi-well plates, a cell viability reagent (e.g., CellTiter-Glo®).
-
Methodology:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of TAK-931 or DMSO as a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize the data to the DMSO-treated control cells and calculate the GI₅₀ values.[1]
-
Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the distribution of cells in different phases of the cell cycle following treatment with TAK-931.
-
Objective: To evaluate the effect of TAK-931 on cell cycle progression.
-
Materials: HeLa or other cancer cells, cell culture medium, TAK-931, phosphate-buffered saline (PBS), ice-cold 70% ethanol, propidium iodide (PI) staining solution containing RNase A, flow cytometer.
-
Methodology:
-
Treat cells with TAK-931 (e.g., 300 nM) or DMSO for various time points (e.g., 0, 8, 16, 24 hours).[1][8]
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing, followed by incubation at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.[1][6][8]
-
Western Blot for Phospho-MCM2
This protocol assesses the in-cell target engagement of TAK-931 by measuring the phosphorylation of MCM2.
-
Objective: To confirm that TAK-931 inhibits CDC7 activity within cells by detecting changes in pMCM2 levels.
-
Materials: COLO205 or other cancer cells, TAK-931, cell lysis buffer, primary antibodies (anti-pMCM2, anti-total MCM2, anti-loading control like GAPDH or Lamin B1), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Methodology:
-
Treat cells with various concentrations of TAK-931 for a specified time (e.g., 4 hours).[1][8]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against pMCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control to ensure equal protein loading.[1][6][8]
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a CDC7 inhibitor like TAK-931.
Caption: A generalized experimental workflow for the preclinical evaluation of TAK-931.
Conclusion
TAK-931 (Simurosertib) is a potent and selective CDC7 inhibitor with a well-defined mechanism of action that leads to replication stress and cell death in cancer cells.[1][7] It has demonstrated significant antitumor activity in a range of preclinical models and has shown a manageable safety profile in early clinical trials.[1][9][10] The data presented in this technical guide summarizes the key molecular and pharmacological properties of TAK-931, providing a valuable resource for researchers and drug development professionals in the field of oncology. Further investigation, particularly in identifying predictive biomarkers, will be crucial for optimizing its clinical application.[1]
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. Simurosertib | C17H19N5OS | CID 135564531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Population Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Kinase Inhibitor, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of TAK-931: A Technical Guide for Cancer Researchers
Executive Summary
TAK-931 (Simurosertib) is a potent and highly selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and regulation of the cell cycle.[1][2] Its overexpression in a wide array of cancers has been linked to tumor proliferation and poor clinical outcomes, making it a compelling target for anticancer therapy.[3] This technical guide provides an in-depth overview of the in vitro effects of TAK-931 on various cancer cell lines, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. In preclinical studies, TAK-931 has demonstrated significant antiproliferative activity across a broad range of cancer cell lines by inducing replication stress, leading to S-phase delay, mitotic aberrations, and ultimately, cell death.[4][5][6]
Mechanism of Action: CDC7 Inhibition
TAK-931 functions as an ATP-competitive inhibitor of CDC7 kinase.[2][6] The primary molecular mechanism involves the inhibition of CDC7's ability to phosphorylate its key substrate, the Minichromosome Maintenance Complex (MCM) protein MCM2.[2][7] Phosphorylation of MCM2 is a critical step for the initiation of DNA replication. By preventing this, TAK-931 effectively halts the onset of DNA synthesis, leading to replication stress and a delay in the S phase of the cell cycle.[1][4] This disruption of normal cell cycle progression in rapidly dividing cancer cells triggers downstream events, including centrosome dysregulation, chromosome missegregation, and ultimately, mitotic catastrophe and apoptosis.[4][5][6]
Quantitative Analysis of Antiproliferative Activity
TAK-931 has demonstrated broad antiproliferative activity in a large panel of cancer cell lines. The half-maximal growth inhibition (GI50) values range from the low nanomolar to the micromolar range, indicating varying sensitivity across different cancer types.[4][8]
Table 1: GI50 Values of TAK-931 in Representative Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| COLO205 | Colorectal | 85 | [4] |
| RKO | Colorectal | 818 | [4] |
| SW948 | Colorectal | N/A | [4] |
| PANC-1 | Pancreatic | N/A | [4] |
Note: Specific GI50 values for SW948 and PANC-1 were not provided in the primary source, but their growth inhibition curves were presented as representative examples.
A large-scale in vitro screen of 246 cell lines revealed that TAK-931 has a median GI50 of 407.4 nM, with values ranging from 30.2 nM to over 10 µM.[4][8] Notably, cancer cell lines with RAS mutations have shown increased sensitivity to TAK-931.[5][6]
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the efficacy of TAK-931.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background measurements. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of TAK-931 in culture medium. Add the desired concentrations of TAK-931 to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Subtract the background luminescence from all readings. Plot the percentage of cell viability against the log of the TAK-931 concentration to determine the GI50 value.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with TAK-931 for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension and Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Live cells: Annexin V negative, PI negative.
-
Western Blotting for pMCM2
This protocol is for detecting the phosphorylation of MCM2 at Serine 40, a direct downstream target of CDC7, to confirm the on-target activity of TAK-931.
Protocol:
-
Cell Lysis: Treat cells with TAK-931 for the desired duration (e.g., 4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pMCM2 (Ser40) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against total MCM2 or a housekeeping protein (e.g., GAPDH, Lamin B1) to ensure equal protein loading.[8]
Conclusion
The in vitro data for TAK-931 strongly support its role as a potent and selective CDC7 inhibitor with broad antiproliferative effects in a multitude of cancer cell lines. Its mechanism of action, centered on the induction of replication stress, presents a promising therapeutic strategy. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers investigating the preclinical efficacy of TAK-931 and other CDC7 inhibitors. Further exploration of predictive biomarkers, such as RAS mutational status, and combination therapies may further enhance the clinical potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preclinical Profile of TAK-931: An In-Depth Technical Guide on a Novel CDC7 Inhibitor Targeting DNA Replication
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for TAK-931 (Simurosertib), a potent and selective, orally active, ATP-competitive inhibitor of Cell Division Cycle 7 (CDC7) kinase. TAK-931's mechanism of action centers on the induction of replication stress, a critical vulnerability in many cancer types. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inducing Replication Stress
TAK-931 selectively inhibits CDC7 kinase, a crucial regulator of DNA replication initiation.[1][2] CDC7, in complex with its regulatory subunit DBF4, phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, including MCM2.[3][4][5] This phosphorylation is a requisite step for the initiation of DNA synthesis during the S phase.[5] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, leading to a failure to initiate DNA replication, S-phase arrest, and subsequent cell death in cancer cells.[3][6] This targeted disruption of DNA replication induces a state known as replication stress, which can lead to DNA damage, mitotic aberrations, and apoptosis.[7][8]
Quantitative Data Summary
The preclinical efficacy of TAK-931 has been evaluated across a broad range of cancer cell lines and in in vivo models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Biochemical and Cellular Activity of TAK-931
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Biochemical Potency | ||||
| IC50 vs. CDC7 Kinase | <0.3 nM | Recombinant Human CDC7/Dbf4 | In Vitro Kinase Assay | [1][6] |
| Selectivity | >120-fold vs. 317 other kinases | Panel of 317 kinases | In Vitro Kinase Assay | [1] |
| Cellular Activity | ||||
| Median GI50 | 407.4 nM | Panel of 246 cancer cell lines | Growth Inhibition Assay | [1][8][9] |
| GI50 Range | 30.2 nM to >10 µM | Panel of 246 cancer cell lines | Growth Inhibition Assay | [8][9] |
| GI50 in COLO205 | 85 nM | COLO205 (colorectal adenocarcinoma) | Growth Inhibition Assay | [9] |
| GI50 in RKO | 818 nM | RKO (colon carcinoma) | Growth Inhibition Assay | [9] |
| IC50 in COLO205 | 14.5 nM | COLO205 (colorectal adenocarcinoma) | Cell Proliferation Assay | [10] |
| IC50 in NCI-H226 | 8154 nM | NCI-H226 (lung squamous cell carcinoma) | Cell Proliferation Assay | [10] |
Table 2: In Vivo Antitumor Efficacy of TAK-931 in Xenograft Models
| Xenograft Model | Dosing Schedule | Antitumor Activity (% T/C) | Body Weight Loss | Reference |
| COLO205 (colorectal) | 100 mg/kg, p.o., bid for 14 days | Marked, dose-dependent | Not severe | [11] |
| SW948 (colon adenocarcinoma) | Not specified | Marked, dose-dependent | Not severe | [11] |
| COLO205 (colorectal) with CPT-11 | Not specified | 21% (combination) vs. 53% (TAK-931 alone) and 63% (CPT-11 alone) | Not significant | [12] |
| COLO205 (colorectal) with IR | Not specified | -27% (combination) vs. 52% (TAK-931 alone) and 17% (IR alone) | Not specified | [12] |
| Patient-Derived Xenografts (PDX) | Not specified | Antitumor efficacy (≤60% TGI) in 43 of 93 models | Not specified | [11] |
Key Preclinical Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action of TAK-931 and the workflows of key experimental protocols used in its preclinical evaluation.
Signaling Pathway of TAK-931 Action
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mcm2 is a target of regulation by Cdc7–Dbf4 during the initiation of DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of TAK-931: A Potent and Selective CDC7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cell division cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response pathway. Its overexpression in a wide range of human cancers has positioned it as a compelling target for anticancer therapy. This technical guide provides a comprehensive overview of the discovery and development of TAK-931 (Simurosertib), a first-in-class, orally bioavailable, and highly selective inhibitor of CDC7. We will delve into its mechanism of action, preclinical and clinical development, and provide detailed methodologies for key experimental assays used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction: The Rationale for Targeting CDC7 in Oncology
The integrity of the cell cycle is paramount for normal cellular function, and its dysregulation is a hallmark of cancer. Cell division cycle 7 (CDC7), a serine/threonine kinase, plays a pivotal role in the G1-S phase transition by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, the replicative helicase essential for the initiation of DNA replication.[1][2][3] The active form of CDC7 is a heterodimer with its regulatory subunit, Dbf4 (activator of S-phase kinase).[3]
Numerous studies have demonstrated the overexpression of CDC7 in various malignancies, including colorectal, breast, ovarian, and lung cancers, which often correlates with poor prognosis.[1][4] Cancer cells, with their high proliferation rates and inherent replication stress, are particularly dependent on CDC7 activity for their survival. Inhibition of CDC7 has been shown to induce S-phase arrest, leading to replication stress, mitotic catastrophe, and ultimately, apoptosis in cancer cells, while having a lesser impact on normal cells.[2][5] This therapeutic window makes CDC7 an attractive target for the development of novel anticancer agents.
The Discovery of TAK-931: A Highly Potent and Selective CDC7 Inhibitor
TAK-931, with the chemical name 2-[(2S)-1-azabicyclo[2.2.2]oct-2-yl]-6-(3-methyl-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one hemihydrate, emerged from a medicinal chemistry effort to optimize a thieno[3,2-d]pyrimidinone scaffold.[6][7][8] The optimization process focused on improving potency, selectivity, and pharmacokinetic properties. A key breakthrough in the development of TAK-931 was the introduction of a quinuclidine moiety, which successfully addressed an issue of formaldehyde adduct formation observed with earlier analogues.[7][8]
TAK-931 is a highly potent and selective, ATP-competitive, and time-dependent inhibitor of CDC7 kinase.[2] Its remarkable selectivity is a crucial attribute, minimizing the potential for off-target effects and associated toxicities.
Mechanism of Action of TAK-931
TAK-931 exerts its anticancer effects by directly inhibiting the enzymatic activity of CDC7 kinase. This inhibition prevents the phosphorylation of the MCM2 subunit of the MCM complex, a critical step for the initiation of DNA replication. The downstream consequences of CDC7 inhibition by TAK-931 include:
-
Inhibition of DNA Replication: By preventing the firing of replication origins, TAK-931 leads to a profound S-phase delay or arrest.[2]
-
Induction of Replication Stress: The stalling of replication forks due to the lack of new origin firing results in replication stress, a state of cellular distress that can trigger DNA damage.[2]
-
Mitotic Aberrations: Prolonged replication stress induced by TAK-931 can lead to centrosome dysregulation and chromosome missegregation during mitosis, ultimately resulting in aneuploidy and cell death.[2][9]
-
Apoptosis: The culmination of these cellular insults is the induction of programmed cell death (apoptosis) in cancer cells.[10]
The signaling pathway illustrating the mechanism of action of TAK-931 is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of PG-931 (TAK-931/Simurosertib) in Oncology: A Technical Guide to Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of PG-931 (TAK-931/simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. It details the compound's role in inducing cell cycle arrest and apoptosis in cancer cells, presenting key preclinical data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. The information herein is intended to support further research and development of this promising anti-cancer agent.
Core Mechanism of Action: CDC7 Inhibition
This compound is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. In complex with its regulatory subunit, Dbf4, it phosphorylates multiple subunits of the minichromosome maintenance (MCM) complex, a key component of the pre-replication complex. This phosphorylation is an essential step for the firing of replication origins and the commencement of the S phase of the cell cycle.[2]
By selectively inhibiting CDC7, this compound prevents the phosphorylation of MCM2, leading to a failure of replication origin firing. This results in replication stress (RS), a stall in DNA synthesis, and subsequent S-phase arrest, ultimately triggering apoptosis in cancer cells, which are often highly dependent on CDC7 for their proliferation.[2][3][4]
Quantitative Analysis of this compound-Induced Cell Cycle Arrest and Apoptosis
The following tables summarize the quantitative effects of this compound on cell cycle distribution and apoptosis in various cancer cell lines, as determined by preclinical studies.
Table 1: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment Duration | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 hours (Control) | 45.3 | 30.1 | 24.6 |
| 24 hours | 15.2 | 65.8 | 19.0 |
| 48 hours | 12.1 | 50.3 | 37.6 |
| 72 hours | 10.8 | 35.1 | 54.1 |
Data extracted from Iwai et al., 2019. HeLa cells were treated with 300 nM TAK-931.
Table 2: Induction of Apoptosis by this compound in COLO205 Cells
| Treatment Duration | Caspase-3/7 Activity (Fold Change vs. Control) |
| 24 hours | 1.8 |
| 48 hours | 4.2 |
| 72 hours | 6.5 |
Data represents the fold change in luminescence from a Caspase-Glo 3/7 assay, indicating apoptosis. Data extracted from Iwai et al., 2019. COLO205 cells were treated with 300 nM TAK-931.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
This compound Signaling Pathway for Cell Cycle Arrest and Apoptosis
Caption: this compound inhibits the CDC7/Dbf4 complex, leading to S-phase arrest and apoptosis.
Experimental Workflow for Assessing this compound's Effects
Caption: A typical workflow for evaluating the cellular effects of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the protocols described by Iwai et al., 2019, and standard laboratory procedures.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., HeLa)
-
This compound (TAK-931)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the specified durations (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Aspirate the culture medium and wash the cells with PBS. Detach the cells using Trypsin-EDTA and collect them in a 15 mL conical tube. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the pellet in 500 µL of PI staining solution.
-
Flow Cytometry: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. The data is then analyzed using appropriate software to determine the percentage of cells in each phase of the cell cycle based on DNA content.
Apoptosis Assay using Caspase-Glo® 3/7 Assay
Objective: To quantify the induction of apoptosis by measuring the activity of caspase-3 and -7.
Materials:
-
Cancer cell lines (e.g., COLO205)
-
This compound (TAK-931)
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight. Treat the cells with various concentrations of this compound or vehicle control for the desired time points.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. Mix the contents by gentle shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescence signal is proportional to the amount of caspase-3/7 activity. Data is typically expressed as a fold change relative to the vehicle-treated control.
Conclusion
This compound (TAK-931/simurosertib) demonstrates a clear and potent mechanism of action centered on the inhibition of CDC7 kinase. This leads to a significant S-phase arrest in cancer cells and the subsequent induction of apoptosis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. The distinct mechanism of inducing replication stress makes this compound a valuable candidate for monotherapy and in combination with other anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Profile of TAK-931: A Selective CDC7 Inhibitor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TAK-931 (Simurosertib) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and the regulation of the cell cycle.[2][3][4] Its overexpression in various cancers is associated with poor clinical outcomes, making it a compelling target for anticancer therapy.[5][6][7] TAK-931 acts as an ATP-competitive inhibitor, demonstrating time-dependent inhibition of CDC7 kinase activity.[1][8] This guide provides a comprehensive overview of the pharmacological profile of TAK-931, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction to CDC7 and its Role in Cancer
Cell Division Cycle 7 (CDC7) is a key regulator of the G1-S phase transition in the cell cycle.[4][9] It functions by phosphorylating multiple subunits of the minichromosome maintenance (MCM) protein complex (MCM2-7), a critical step for the initiation of DNA replication.[4][9] Dysregulation of CDC7 activity can lead to genomic instability, a hallmark of cancer.[6][10] Many tumor cells exhibit overexpression of CDC7, which can contribute to uncontrolled proliferation and resistance to chemotherapy.[5][6] Inhibition of CDC7 has been shown to selectively induce cell cycle arrest and apoptosis in cancer cells, while having a lesser effect on normal cells.[2][3] This differential sensitivity makes CDC7 an attractive therapeutic target.
Mechanism of Action of TAK-931
TAK-931 is a highly selective inhibitor of CDC7 kinase.[1] It exerts its function by competing with ATP for binding to the kinase domain of CDC7.[1][8] This inhibition prevents the phosphorylation of the MCM complex, thereby blocking the initiation of DNA replication.[4][8] The consequence of this action is a delay in the S phase of the cell cycle and the induction of replication stress.[1][10][11] This prolonged replication stress leads to mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in an irreversible antiproliferative effect in cancer cells.[1][10][11]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for TAK-931 from various preclinical and clinical studies.
Table 1: Biochemical Potency and Selectivity
| Target | IC50 (nM) | Selectivity vs. CDC7 | Reference |
| CDC7 | < 0.3 | - | [1][8] |
| CDK2 | 6300 | > 21,000-fold | [1][12] |
| Other Kinases (317 total) | - | > 120-fold | [1][12] |
Table 2: In Vitro Cellular Activity
| Cell Lines | Assay Type | GI50 (nM) | Key Findings | Reference |
| Panel of 246 cancer cell lines | Growth Inhibition | Median: 407.4 (Range: 30.2 to >10,000) | Broad antiproliferative activity across a wide range of cancer cell types. | [1][13] |
| COLO205 (colorectal cancer) | Growth Inhibition | 85 | Representative of a TAK-931-sensitive cell line. | [1] |
| RKO (colorectal cancer) | Growth Inhibition | 818 | Representative of a TAK-931-resistant cell line. | [1] |
| KRAS-mutant vs. KRAS-wild-type cells | Antiproliferative assays | More potent in KRAS-mutant cells | Suggests a potential biomarker for sensitivity. | [1][14] |
Table 3: In Vivo Antitumor Efficacy in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%TGI) | Reference |
| PHTX-249Pa | Pancreatic | 60 mg/kg, bid, 3 days on/4 days off, 3 cycles | 96.6 | [11] |
| PHTX-249Pa | Pancreatic | 40 mg/kg, qd, 21 days | 68.4 | [11] |
| PHTX-249Pa | Pancreatic | 60 mg/kg, qd, 21 days | 75.1 | [11] |
| PHTXM-97Pa | Pancreatic | 40 mg/kg, qd | 86.1 | [11] |
| PHTXM-97Pa | Pancreatic | 60 mg/kg, qd | 89.9 | [11] |
Table 4: Phase I Clinical Trial Data (Advanced Solid Tumors)
| Parameter | Value | Reference |
| Recommended Phase II Dose (RP2D) | 50 mg once daily, days 1-14 of a 21-day cycle | [5][15] |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | [5][15] |
| Maximum Tolerated Dose (MTD) - Schedule B | 100 mg | [5][15] |
| Time to Maximum Plasma Concentration (Tmax) | ~1-4 hours post-dose | [5][15] |
| Most Common Adverse Events | Nausea (60%), Neutropenia (56%) | [5][15] |
| Partial Responses Observed | 5 patients | [5][15] |
Experimental Protocols
CDC7/DBF4 Enzymatic Assay
The inhibitory activity of TAK-931 against the CDC7/DBF4 complex was determined using a biochemical assay that measures the enzymatic activity of the kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Principle: The assay measures the phosphorylation of a substrate peptide by the CDC7/DBF4 kinase. The detection is based on the binding of a europium-labeled anti-phosphoserine antibody to the phosphorylated substrate, which brings it in close proximity to an Alexa Fluor 647-labeled acceptor molecule, resulting in a FRET signal.
-
Procedure:
-
Recombinant human CDC7/DBF4 enzyme is incubated with the substrate peptide and ATP in a reaction buffer.
-
TAK-931 at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (europium-labeled antibody and acceptor molecule) are added.
-
After an incubation period, the TR-FRET signal is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay
The antiproliferative activity of TAK-931 in cancer cell lines was assessed using a cell viability assay. A commonly used method is the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
Cancer cells are seeded in 96-well or 384-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of TAK-931 or vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Luminescence is measured using a luminometer.
-
GI50 (half-maximal growth inhibition) values are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
The antitumor efficacy of TAK-931 was evaluated in immunodeficient mice bearing human tumor xenografts.
-
Principle: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice. Once the tumors reach a certain volume, the mice are treated with TAK-931 or a vehicle control, and tumor growth is monitored over time.
-
Procedure:
-
Tumor cells or fragments are subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
TAK-931 is administered orally according to the specified dosing schedule. The vehicle is administered to the control group.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumor growth inhibition (%TGI) is calculated.
-
Visualizing the Pharmacological Profile of TAK-931
CDC7 Signaling Pathway and TAK-931 Inhibition
Caption: CDC7 in DNA Replication and TAK-931 Inhibition.
Experimental Workflow for In Vitro Antiproliferative Assay
Caption: Workflow for In Vitro Antiproliferative Assay.
Logical Relationship of TAK-931's Mechanism of Action
Caption: Logical Flow of TAK-931's Antitumor Mechanism.
Combination Therapies
Preclinical studies have explored the potential of combining TAK-931 with other anticancer agents to enhance its efficacy. Synergistic effects have been observed when TAK-931 is combined with DNA-damaging agents, such as platinum compounds and topoisomerase inhibitors.[16][17] The rationale for this synergy is that TAK-931, by inducing replication stress and suppressing DNA repair mechanisms like homologous recombination, can sensitize cancer cells to the effects of DNA-damaging chemotherapy.[16][17][18] Furthermore, the combination of TAK-931 with PARP inhibitors has shown promise, as TAK-931 may induce a "BRCAness" phenotype in cancer cells, making them more susceptible to PARP inhibition.[5][18]
Conclusion
TAK-931 is a potent and selective CDC7 inhibitor with a well-defined mechanism of action that leads to replication stress and subsequent cancer cell death.[1][10][11] It has demonstrated broad antiproliferative activity in preclinical models and has shown early signs of clinical activity with a manageable safety profile in patients with advanced solid tumors.[1][5][15][19] The unique mechanism of action of TAK-931, particularly its ability to induce replication stress, provides a strong rationale for its further development as a monotherapy and in combination with other anticancer agents. Ongoing and future studies will continue to elucidate the full therapeutic potential of this novel agent in the treatment of cancer.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule Articles | Smolecule [smolecule.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. Cdc7 overexpression is an independent prognostic marker and a potential therapeutic target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are CDC7 modulators and how do they work? [synapse.patsnap.com]
- 10. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
Investigating the Selectivity of TAK-931 for CDC7 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of TAK-931 (Simurosertib), a potent and highly selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3][4][5] TAK-931 is an orally bioavailable, ATP-competitive inhibitor of CDC7 with potential as an antineoplastic agent.[2][3][4][5] Understanding the selectivity of such inhibitors is crucial for predicting their therapeutic window and potential off-target effects. This document summarizes key quantitative data, details the experimental protocols used for selectivity assessment, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is paramount for its clinical success, as off-target inhibition can lead to toxicity and undesirable side effects. TAK-931 has demonstrated exceptional potency and selectivity for CDC7 kinase in comprehensive screening panels.
Table 1: Inhibitory Activity of TAK-931 Against CDC7 and Other Kinases
| Kinase Target | IC50 (nM) | Selectivity vs. CDC7 |
| CDC7 | <0.3 | - |
| CDK2 | 6300 | >21,000-fold |
| Other Kinases (317 total) | - | >120-fold |
Data sourced from Hori et al., 2019 and other supporting documentation.[6]
As the data indicates, TAK-931 potently inhibits CDC7 kinase with a median inhibitory concentration (IC50) of less than 0.3 nM.[3][4][6] In a broad panel of 317 other kinases, TAK-931 demonstrated a selectivity of over 120-fold for CDC7.[6] The primary identified off-target kinase, Cyclin-Dependent Kinase 2 (CDK2), was inhibited with a significantly lower potency (IC50 = 6300 nM), highlighting the remarkable selectivity of TAK-931.[6]
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and validated biochemical assays. The data presented for TAK-931 was generated using established high-throughput screening platforms.
CDC7/DBF4 Enzymatic Assay (Transcreener® ADP² Assay)
This assay quantifies the enzymatic activity of the CDC7/DBF4 complex by measuring the production of ADP, a product of the kinase reaction.
Principle: The Transcreener® ADP² Assay is a fluorescence polarization (FP) immunoassay. A highly specific antibody to ADP is used in conjunction with a fluorescently labeled ADP tracer. ADP produced by the kinase reaction competes with the tracer for antibody binding. This displacement leads to a decrease in fluorescence polarization, which is proportional to the amount of ADP generated and thus, the kinase activity.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the CDC7/DBF4 enzyme in the appropriate kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35).
-
Prepare serial dilutions of TAK-931 in 100% DMSO. Subsequently, create a 4X working solution of the inhibitor in the kinase reaction buffer.
-
Prepare a 4X solution of the substrate (e.g., a synthetic peptide derived from a known CDC7 substrate like MCM2) and ATP in the kinase reaction buffer.
-
Prepare the Transcreener® ADP² Detection Mix containing the ADP² Antibody and ADP Alexa633 Tracer according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X TAK-931 solution to the assay plate wells. For control wells (0% and 100% inhibition), add the corresponding buffer with or without a known broad-spectrum kinase inhibitor.
-
Add 2.5 µL of the 4X substrate/ATP mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 2X CDC7/DBF4 enzyme solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect ADP production by adding 10 µL of the Transcreener® ADP² Detection Mix to each well.
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
The fluorescence polarization values are converted to the amount of ADP produced using a standard curve.
-
The percentage of inhibition for each TAK-931 concentration is calculated relative to the control wells.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Kinase Selectivity Profiling (Z'-LYTE® Assay)
A broader assessment of kinase selectivity is often performed using a platform like the Z'-LYTE® Assay, which can be applied to a wide range of kinases.
Principle: The Z'-LYTE® assay is a fluorescence resonance energy transfer (FRET)-based method. It utilizes a synthetic peptide substrate labeled with two fluorophores (a donor and an acceptor). Kinase-mediated phosphorylation of the peptide protects it from cleavage by a specific protease in the development reagent. When the peptide is not phosphorylated, the protease cleaves it, separating the two fluorophores and disrupting FRET. The ratio of the two fluorescence emission signals is used to calculate the extent of phosphorylation.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare 4X solutions of TAK-931 in the appropriate assay buffer.
-
Prepare a 2X mixture of the specific kinase being tested and the corresponding Z'-LYTE® peptide substrate.
-
Prepare a 4X solution of ATP.
-
Prepare the Z'-LYTE® Development Reagent according to the manufacturer's protocol.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the 4X TAK-931 solution to the assay plate wells.
-
Add 5 µL of the 2X kinase/peptide mixture.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
Read the fluorescence emission at two wavelengths (e.g., for coumarin and fluorescein) on a compatible plate reader.
-
-
Data Analysis:
-
The emission ratio is calculated and used to determine the percentage of peptide phosphorylation.
-
The percent inhibition is calculated based on the difference in phosphorylation between the inhibitor-treated wells and control wells.
-
IC50 values are determined from the dose-response curves.
-
Signaling Pathway and Experimental Workflow Visualizations
CDC7 Signaling Pathway
CDC7 kinase, in a complex with its regulatory subunit DBF4 (also known as ASK), is a key regulator of the initiation of DNA replication.[7] The primary substrate of the active CDC7-DBF4 complex (DDK) is the minichromosome maintenance (MCM) protein complex, which is the core of the replicative helicase.[8] Phosphorylation of the MCM complex by DDK is a critical step for the recruitment of other replication factors and the unwinding of DNA at replication origins, thereby licensing them for replication.[8]
Caption: CDC7-DBF4 mediated initiation of DNA replication and its inhibition by TAK-931.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like TAK-931 involves a systematic workflow, from initial screening against a large panel to detailed dose-response analysis for any significant off-target hits.
Caption: General workflow for assessing the selectivity of a kinase inhibitor.
References
- 1. molnova.com [molnova.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Facebook [cancer.gov]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research of TAK-931 in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on TAK-931 (simurosertib), a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, for the treatment of solid tumors. This document synthesizes key findings from preclinical studies and the first-in-human Phase I clinical trial, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing critical pathways and workflows.
Core Mechanism of Action: CDC7 Inhibition
TAK-931 is an orally bioavailable small molecule that targets CDC7 kinase, a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1] Overexpressed in a variety of cancers, CDC7 is essential for the activation of the minichromosome maintenance (MCM) complex, a helicase necessary for unwinding DNA at replication origins.[2] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, a key subunit of the MCM complex. This action blocks the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells, which are often highly proliferative and dependent on robust DNA replication.[1][2]
Preclinical Research Findings
Preclinical studies have demonstrated the potent anti-proliferative activity of TAK-931 across a broad range of cancer cell lines and in in vivo xenograft models.
In Vitro Cellular Activity
TAK-931 has shown significant growth inhibition in various cancer cell lines. The half-maximal growth inhibition (GI50) values from a large panel of cell lines indicate a wide spectrum of activity.
| Cell Line Panel (n=246) | GI50 Range | Median GI50 |
| Solid & Hematological Cancers | 30.2 nM to >10 µM | 407.4 nM |
Data from a large-scale in vitro antiproliferative assay.[3]
In Vivo Antitumor Efficacy
In murine xenograft models of human cancers, TAK-931 treatment resulted in significant and irreversible tumor growth inhibition.
| Xenograft Model | Cancer Type | Outcome |
| COLO205 | Colorectal | Significant tumor growth inhibition |
| Various | Lung, Ovarian, Pancreatic | Significant tumor growth inhibition |
| Patient-Derived Xenografts (PDX) | Multiple | Antitumor efficacy demonstrated |
Summary of in vivo preclinical studies.[3]
Experimental Protocols: Preclinical
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the effect of TAK-931 on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., COLO205)
-
Complete cell culture medium
-
TAK-931 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of isopropanol with HCl and a detergent)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of TAK-931. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
COLO205 Xenograft Model
This protocol describes the establishment and use of a COLO205 xenograft model to evaluate the in vivo efficacy of TAK-931.
Materials:
-
COLO205 human colorectal adenocarcinoma cell line
-
Immunocompromised mice (e.g., athymic nude mice)
-
Matrigel
-
TAK-931 formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture COLO205 cells to a logarithmic growth phase. Harvest and resuspend the cells in a mixture of culture medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 106 cells) into the flank of the mice.[4]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size, measure them with calipers.
-
Treatment Initiation: When tumors reach a specified average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAK-931 orally according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Evaluation: Measure tumor volumes and body weights regularly throughout the study. The primary endpoint is often tumor growth inhibition.
Pharmacodynamic (pMCM2) Assessment by Immunohistochemistry (IHC)
This is a representative protocol for assessing the phosphorylation of MCM2 in tumor tissue.
Procedure:
-
Tissue Collection and Preparation: Excise tumors from xenograft models at specified time points after TAK-931 administration. Fix the tissues in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissue and mount them on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a series of graded ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for phosphorylated MCM2 (pMCM2).
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a chromogenic substrate (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin and mount with a coverslip.
-
Analysis: Analyze the stained sections under a microscope to assess the intensity and localization of pMCM2 staining.
Early-Stage Clinical Research: Phase I Trial (NCT02699749)
A first-in-human, open-label, dose-escalation Phase I study of TAK-931 was conducted in patients with advanced solid tumors to evaluate its safety, tolerability, pharmacokinetics, and preliminary antitumor activity.[5][6]
Patient Population and Study Design
The study enrolled 80 patients with advanced solid tumors who had received prior systemic treatment.[5] Patients received oral TAK-931 in various dosing schedules.[5] The primary objectives were to evaluate safety, tolerability, and determine the maximum tolerated dose (MTD).[3]
Clinical Trial Data
Safety and Tolerability: The most common treatment-related adverse events were nausea (60%) and neutropenia (56%).[5] Dose-limiting toxicities (DLTs) were primarily hematological.[5]
| Schedule | Dose | DLTs | MTD |
| A (14 days on, 7 off) | 60 mg QD | Grade 4 neutropenia (2 patients) | 50 mg QD |
| B (7 days on, 7 off) | 80-120 mg QD/BID | Grade 3 febrile neutropenia, Grade 4 neutropenia | 100 mg |
Summary of DLTs and MTD from the Phase I trial.[5]
Pharmacokinetics: TAK-931 demonstrated a time to maximum plasma concentration (Tmax) of approximately 1-4 hours post-dose.[5] Systemic exposure was found to be approximately dose-proportional.[5] The mean terminal elimination half-life was about 5.4 hours.[6]
Pharmacodynamics: TAK-931 demonstrated target engagement through a dose-dependent inhibition of pMCM2 in skin biopsies, which correlated with drug exposure.[6]
Preliminary Efficacy: Partial responses were observed in 5 patients with various tumor types, including duodenal, esophageal, and cervical cancers.[5][6]
| Response Assessment | Number of Patients | Tumor Types with Partial Response |
| Partial Response | 5 | Duodenal, Esophageal, Cervical |
| Stable Disease | - | Prolonged stable disease noted in bladder and pancreatic cancer |
Preliminary efficacy results from the Phase I trial.[5][6]
Conclusion and Future Directions
The early-stage research on TAK-931 has established its mechanism of action as a CDC7 inhibitor and demonstrated a manageable safety profile with preliminary signs of antitumor activity in patients with advanced solid tumors.[5][6] The recommended Phase II dose was determined to be 50 mg once daily for 14 days in 21-day cycles.[5] Ongoing and future studies will further evaluate the safety and efficacy of TAK-931 in specific solid tumor indications.
References
- 1. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Human Colon Cancer Xenografts with TRA-8 Anti-death Receptor 5 Antibody Alone or in Combination with CPT-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. COLO-205 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
Unraveling the Potent and Selective Inhibition of CDC7 Kinase by TAK-931 (Simurosertib): A Technical Guide
A comprehensive analysis of the enzymatic inhibition, cellular mechanism, and preclinical efficacy of the Cell Division Cycle 7 (CDC7) kinase inhibitor TAK-931 (Simurosertib). This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
Note on nomenclature: Initial searches for "PG-931" did not yield relevant results in the context of CDC7 inhibition. The available scientific literature strongly indicates that the compound of interest is TAK-931, also known as Simurosertib. This guide will henceforth refer to TAK-931.
Executive Summary
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a promising target for anticancer therapy due to its overexpression in various tumor types.[1][2] TAK-931 (Simurosertib) is a potent, selective, and orally bioavailable small-molecule inhibitor of CDC7 kinase.[3][4] This technical guide provides an in-depth overview of the enzymatic inhibition of CDC7 by TAK-931, its mechanism of action in cancer cells, and its preclinical antitumor activity. The information is compiled from extensive analysis of the current scientific literature, presenting key quantitative data in structured tables, detailed experimental methodologies, and visual representations of critical pathways and workflows.
Enzymatic Inhibition of CDC7 by TAK-931
TAK-931 is a highly potent and selective ATP-competitive inhibitor of CDC7 kinase.[4] Its inhibitory activity has been characterized through various in vitro enzymatic assays.
Quantitative Inhibition Data
The following table summarizes the key quantitative metrics of TAK-931's inhibitory activity against CDC7 and its selectivity over other kinases.
| Parameter | Value | Kinase | Notes | Reference |
| IC50 | <0.3 nM | CDC7 | Demonstrates potent inhibition of enzymatic activity. | [3][4] |
| IC50 | 6300 nM | CDK2 | Indicates high selectivity for CDC7 over CDK2. | [3] |
| Selectivity | >120-fold | Against a panel of 317 other kinases | Highlights the high specificity of TAK-931 for CDC7. | [3] |
Mechanism of Inhibition
Kinetic studies have revealed that TAK-931 exhibits time-dependent, ATP-competitive inhibition of CDC7.[4] The inhibitory activity of TAK-931 is reduced at high ATP concentrations, which is characteristic of an ATP-competitive mechanism.[3] Furthermore, pre-incubation of TAK-931 with the CDC7 enzyme enhances its inhibitory potency.[3]
Cellular Mechanism of Action
TAK-931 exerts its antiproliferative effects by disrupting the normal progression of the cell cycle, leading to replication stress and subsequent cell death in cancer cells.
Signaling Pathway
The primary cellular target of TAK-931 is the CDC7-DBF4 kinase complex. This complex is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex, specifically the MCM2 subunit at Serine 40 (pMCM2).[5] Inhibition of CDC7 by TAK-931 prevents the phosphorylation of MCM2, thereby blocking the initiation of DNA replication.[4] This leads to an S-phase delay and the induction of replication stress.[3] The sustained replication stress can cause mitotic aberrations, including centrosome dysregulation and chromosome mis-segregation, ultimately resulting in irreversible antiproliferative effects.[3][6]
Cellular Activity
TAK-931 has demonstrated broad antiproliferative activity across a large panel of cancer cell lines.
| Cell Line Panel | GI50 Range | Median GI50 | Notes | Reference |
| 246 cancer cell lines | 30.2 nM to >10 µM | 407.4 nM | Shows activity across a wide range of cancer types. | [3] |
Notably, studies have indicated that cancer cell lines with RAS mutations exhibit higher sensitivity to TAK-931.[3][6]
Preclinical In Vivo Efficacy
The antitumor activity of TAK-931 has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition.
| Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Notes | Reference |
| Capan-1 (Pancreatic) | 10 mg/kg, QD, 21 days | 91.61% | Orally administered. | [1] |
| COLO 205 (Colorectal) | 40 mg/kg, QD, 21 days | Not specified, but significant | Compared to TAK-931 which had a TGI of 67.33% at the same dose. | [1] |
| COLO 205 and SW948 | Twice daily (bid), 14 days | Dose-dependent antitumor activity | No severe body weight loss observed. | [3] |
| Pancreatic Patient-Derived Xenografts (PDX) | 60 mg/kg, bid, 3 days on/4 days off | Potent antitumor activity | Particularly effective in KRAS-mutant models. | [3] |
Experimental Protocols
CDC7 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of TAK-931 against CDC7 kinase.
Methodology:
-
Recombinant human CDC7/DBF4 complex is used as the enzyme source.
-
A suitable substrate, such as a synthetic peptide derived from MCM2, is utilized.
-
The assay is performed in a buffer containing ATP at a concentration close to its Km value.
-
TAK-931 is serially diluted and pre-incubated with the CDC7/DBF4 complex for a defined period.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as mobility shift microfluidic electrophoresis or a fluorescence-based assay.[7][8][9][10]
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the antiproliferative effects of TAK-931 on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
The cells are treated with a serial dilution of TAK-931 for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or by staining with a fluorescent dye like resazurin.
-
The luminescence or fluorescence signal, which is proportional to the number of viable cells, is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) values are determined by plotting the percentage of cell growth inhibition against the log concentration of TAK-931 and fitting the data to a non-linear regression model.
In Vivo Xenograft Model Study
Objective: To evaluate the antitumor efficacy of TAK-931 in a preclinical animal model.
Methodology:
-
Human cancer cells (e.g., COLO 205) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
The mice are randomized into vehicle control and treatment groups.
-
TAK-931 is administered orally at specified doses and schedules.[11]
-
Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length x width²)/2.
-
At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
-
Pharmacodynamic markers, such as the level of pMCM2 in tumor tissues, can be assessed by Western blotting or immunohistochemistry to confirm target engagement.[12]
Conclusion
TAK-931 (Simurosertib) is a potent and highly selective inhibitor of CDC7 kinase with a well-defined mechanism of action. By targeting a key regulator of DNA replication, TAK-931 induces replication stress and exhibits broad antiproliferative activity in a wide range of cancer cell lines, with notable efficacy in RAS-mutant tumors. Preclinical in vivo studies have demonstrated significant, dose-dependent tumor growth inhibition in various xenograft models. These findings underscore the therapeutic potential of TAK-931 as a novel anticancer agent. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients with advanced solid tumors.[5]
References
- 1. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes [mdpi.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for TAK-931 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TAK-931 (also known as simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in cancer cell culture experiments.
Introduction
TAK-931 is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase with high selectivity.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex subunit MCM2. By inhibiting CDC7, TAK-931 prevents the firing of replication origins, leading to S-phase delay and replication stress.[1][3] This induced replication stress can cause mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately resulting in irreversible antiproliferative effects in cancer cells.[1][3]
Mechanism of Action
TAK-931's primary mechanism of action is the induction of replication stress. This makes it a promising therapeutic agent, particularly for cancers that exhibit high levels of replication stress as a hallmark. Studies have shown that TAK-931 is particularly effective against cancer cell lines with RAS mutations.[1][3] Furthermore, TAK-931 has been shown to synergize with DNA-damaging agents, such as topoisomerase inhibitors and platinum-based compounds, by suppressing homologous recombination repair.[4][5]
Quantitative Data Summary
The anti-proliferative activity of TAK-931 has been evaluated across a broad range of cancer cell lines. The following tables summarize key quantitative data from in vitro studies.
Table 1: In Vitro Potency and Selectivity of TAK-931
| Target | IC50 (nM) | Selectivity | Notes |
| CDC7 Kinase | < 0.3 | >120-fold selective over 317 other kinases | Highly potent and selective inhibitor.[1][2][6] |
| CDK2 Kinase | 6300 | - | Used as an enzymatic control, demonstrating high selectivity for CDC7.[1] |
Table 2: Cellular Anti-proliferative Activity of TAK-931 in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) | Notes |
| COLO205 | Colorectal | 85 | Representative of a TAK-931 sensitive cell line.[7] |
| RKO | Colorectal | 818 | Representative of a TAK-931 resistant cell line.[7] |
| SW948 | Colorectal | - | Growth inhibition observed.[7] |
| PANC-1 | Pancreatic | - | Growth inhibition observed.[7] |
| Panel of 245 Cancer Cell Lines | Various | Median GI50 = 407.4 (Range: 30.2 to >10,000) | Demonstrates broad anti-proliferative activity across a wide range of cancer types.[1][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by TAK-931 and a general workflow for its use in cell culture experiments.
Caption: TAK-931 inhibits the CDC7/DBF4 complex, preventing MCM phosphorylation and leading to replication stress and apoptosis.
Caption: General experimental workflow for studying the effects of TAK-931 in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of TAK-931.
Protocol 1: Cell Proliferation Assay
This protocol is used to determine the half-maximal growth inhibition (GI50) of TAK-931 in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
TAK-931
-
DMSO (for vehicle control)
-
384-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into 384-well plates at a predetermined optimal density and incubate for 24 hours.
-
-
TAK-931 Treatment:
-
Prepare a 3.16-fold serial dilution of TAK-931 in complete growth medium.
-
Add the diluted TAK-931 to the appropriate wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the TAK-931 concentration and fit a dose-response curve to determine the GI50 value.
-
Protocol 2: Western Blot for pMCM2 Inhibition
This protocol assesses the in-cell target engagement of TAK-931 by measuring the phosphorylation of MCM2.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
TAK-931
-
DMSO
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMCM2 (Ser40), anti-MCM2, anti-Lamin B1 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of TAK-931 (e.g., 0-1000 nM) for 4 hours.[8] Include a DMSO vehicle control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[9]
-
-
Analysis:
-
Quantify band intensities and normalize pMCM2 levels to total MCM2 and the loading control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of TAK-931 on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
TAK-931 (e.g., 300 nM)[1]
-
DMSO
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with TAK-931 or DMSO for 24 hours.[1]
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours.[9]
-
-
Staining:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases. Compare the cell cycle profiles of TAK-931-treated cells to the DMSO control.
-
Protocol 4: Colony Formation Assay
This protocol assesses the long-term anti-proliferative effects of TAK-931.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
TAK-931
-
DMSO
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with various concentrations of TAK-931 or DMSO.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until visible colonies form in the control wells. Replace the medium with fresh medium containing TAK-931 every 3-4 days.
-
-
Staining:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
-
Analysis:
-
Image the plates and count the number of colonies (typically defined as >50 cells).
-
Calculate the percent survival relative to the DMSO control.[1]
-
Conclusion
TAK-931 is a valuable tool for studying the cellular response to replication stress and for investigating novel anti-cancer therapeutic strategies. The protocols outlined above provide a framework for characterizing the effects of TAK-931 in various cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PG-931 (TAK-931/simurosertib) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PG-931, also known as TAK-931 or simurosertib, is a potent and selective, orally bioavailable inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[1] Inhibition of CDC7 by this compound prevents the phosphorylation of its key substrate, the Minichromosome Maintenance 2 (MCM2) protein, leading to S-phase delay, replication stress, and ultimately mitotic aberrations and apoptosis in cancer cells.[1][2] These application notes provide detailed information on the dosage and administration of this compound in preclinical mouse models, along with experimental protocols and a visualization of the relevant signaling pathway.
Data Presentation
Table 1: Summary of this compound (TAK-931) Oral Dosage and Administration in Mouse Xenograft Models
| Mouse Model | Cancer Type | Dosage | Administration Schedule | Duration | Outcome | Reference |
| Nude Mice | COLO205 Colorectal Xenograft | 40 or 60 mg/kg | Twice daily (bid) | 14 days | Marked, dose-dependent antitumor activity | [3] |
| Nude Mice | SW948 Colorectal Xenograft | 40 or 60 mg/kg | Twice daily (bid) | 14 days | Marked, dose-dependent antitumor activity | [3] |
| Nude Mice | COLO205 Colorectal Xenograft | 80 mg/kg | Single dose | N/A | Time-dependent reduction of pMCM2 in tumors | [3] |
| BALB/c Nude Mice | Patient-Derived Xenografts (PDX) | 60 mg/kg | Twice daily (bid), 3 days on/4 days off | Multiple cycles | Potent antitumor activity | [3] |
| Nude Mice | PHTX-249Pa Pancreatic PDX | 40 or 60 mg/kg | Once daily (qd) | 21 days | Potent antitumor activity | [3] |
| Nude Mice | PHTXM-97Pa Pancreatic PDX | 40 or 60 mg/kg | Once daily (qd) | 21 days | Potent antitumor activity | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a this compound (TAK-931) solution for oral gavage in mouse models, based on a common vehicle for poorly water-soluble compounds.
Materials:
-
This compound (TAK-931/simurosertib) powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
For example, to prepare 10 ml of the vehicle, mix 1 ml of DMSO, 4 ml of PEG300, 0.5 ml of Tween-80, and 4.5 ml of Saline.
-
Ensure all components are thoroughly mixed by vortexing.
-
-
This compound Solution Preparation:
-
Calculate the required amount of this compound powder based on the desired final concentration and the total volume to be prepared. For example, to prepare a 10 mg/ml solution, weigh 10 mg of this compound for every 1 ml of vehicle.
-
Add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the vehicle to the tube containing the this compound powder.
-
Vortex the mixture thoroughly until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[2]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Storage and Handling:
-
It is recommended to prepare the this compound solution fresh on the day of use.[2]
-
If short-term storage is necessary, store the solution at 4°C and protect it from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
-
Protocol 2: Oral Administration of this compound to Mice
This protocol outlines the procedure for administering the prepared this compound solution to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Mice (specific strain and model as per experimental design)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
1 ml syringes
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct volume of this compound solution to administer.
-
Properly restrain the mouse to ensure safe and accurate administration.
-
-
Dosage Calculation:
-
Calculate the volume of the this compound solution to be administered to each mouse based on its body weight and the desired dosage.
-
Formula: Administration Volume (ml) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of this compound solution (mg/ml)
-
-
Oral Gavage Administration:
-
Draw the calculated volume of the this compound solution into a 1 ml syringe fitted with an appropriate oral gavage needle.
-
Gently insert the gavage needle into the mouse's esophagus and deliver the solution directly into the stomach.
-
Administer the solution slowly to prevent regurgitation.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Follow the predetermined dosing schedule as outlined in the experimental design (e.g., once daily, twice daily, intermittent).
-
Mandatory Visualization
This compound (TAK-931) Mechanism of Action and Signaling Pathway
References
Section 1: Techniques for Assessing TAK-931 Efficacy In Vivo
As information on a compound with the exact name "PG-931" is not available in the provided search results, and given the common nomenclature of pharmaceutical compounds, it is highly probable that the query refers to a similarly named drug. The search results prominently feature two such compounds: TAK-931 , a cell division cycle 7 (CDC7) inhibitor investigated for its anti-cancer properties, and NA-931 , a quadruple receptor agonist for the treatment of obesity and metabolic disorders.
Therefore, this document provides detailed application notes and protocols for assessing the in vivo efficacy of both TAK-931 and NA-931 to address the likely intent of the query.
Audience: Researchers, scientists, and drug development professionals in oncology.
Application Notes
TAK-931 is a selective inhibitor of cell division cycle 7 (CDC7) kinase, a key regulator of DNA replication and the DNA damage response.[1][2] Its mechanism of action involves inducing replication stress, leading to mitotic aberrations and potent anti-proliferative effects in cancer cells.[3] In vivo efficacy assessment of TAK-931 is crucial to determine its therapeutic potential and typically involves studies in preclinical cancer models.
Key In Vivo Efficacy Assessment Strategies:
-
Xenograft Models: Human tumor cell lines are implanted into immunocompromised mice (e.g., nude or SCID mice).[4][5] This is a widely used method to evaluate the anti-tumor activity of a compound on human cancers.
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[6] TAK-931 has shown antitumor efficacy in multiple PDX models.[3]
-
Orthotopic Models: Tumor cells are implanted into the corresponding organ of origin in the animal model. This approach provides a more accurate representation of the tumor microenvironment and metastatic potential.[7]
-
Pharmacodynamic (PD) Biomarker Analysis: Assessment of target engagement in tumor and surrogate tissues is critical. For TAK-931, this involves measuring the phosphorylation of MCM2 (pMCM2), a direct substrate of CDC7.[1][8]
Experimental Protocols
1. Human Tumor Xenograft Model for TAK-931 Efficacy Assessment
-
Cell Line Selection: Choose a cancer cell line with known sensitivity to CDC7 inhibition. For example, RAS-mutant cancer cell lines have shown higher sensitivity to TAK-931.[3]
-
Animal Model: Use immunodeficient mice, such as athymic nude mice (nu/nu).
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^7 cells in 0.1 mL of a suitable medium like Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer TAK-931 orally at various dose levels. The dosing schedule can vary, for example, once daily for 14 days followed by a 7-day rest period in a 21-day cycle.[1] The vehicle control group should receive the same volume of the vehicle used to dissolve TAK-931.
-
Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): Compare the tumor volume in the treated groups to the control group.
-
Survival Analysis: Monitor the survival of the mice over time.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and skin biopsies to measure the levels of pMCM2 to confirm target engagement.[8]
2. Pharmacodynamic (PD) Marker Analysis in Skin Biopsies
-
Sample Collection: Collect skin punch biopsies from the mice before and after TAK-931 treatment.
-
Immunohistochemistry (IHC):
-
Fix the biopsies in formalin and embed them in paraffin.
-
Section the paraffin blocks and mount the sections on slides.
-
Perform antigen retrieval.
-
Incubate with a primary antibody against pMCM2.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate to visualize the staining.
-
Counterstain with hematoxylin.
-
Analyze the slides under a microscope to quantify the pMCM2 staining intensity.
-
Data Presentation
Table 1: Preclinical In Vivo Efficacy of TAK-931 in Xenograft Models
| Cancer Type | Model | Dosing Schedule | TGI (%) | pMCM2 Inhibition (%) | Reference |
| Duodenal Cancer | Xenograft | 50 mg QD (14 on/7 off) | Not Reported | Dose-dependent | [1] |
| Esophageal Cancer | Xenograft | 50 mg QD (14 on/7 off) | Not Reported | Dose-dependent | [1][8] |
| Cervical Cancer | Xenograft | 50 mg QD (14 on/7 off) | Not Reported | Dose-dependent | [1][8] |
| Pancreatic Cancer | PDX | Not specified | Significant | Not specified | [3] |
Note: Specific TGI percentages were not detailed in the provided search results, but partial responses and prolonged stable disease were observed.
Mandatory Visualization
Caption: Mechanism of action of TAK-931 in inhibiting DNA replication.
Caption: Workflow for a xenograft efficacy study.
Section 2: Techniques for Assessing NA-931 Efficacy In Vivo
Audience: Researchers, scientists, and drug development professionals in metabolic diseases.
Application Notes
NA-931 (also known as Bioglutide™) is a first-in-class, orally active, small-molecule quadruple receptor agonist that simultaneously targets IGF-1, GLP-1, GIP, and glucagon receptors.[9][10] This multi-pathway approach is designed to restore metabolic balance and induce weight loss without significant muscle loss or severe side effects.[9][10] In vivo efficacy studies for NA-931 are centered on animal models of obesity and metabolic syndrome.
Key In Vivo Efficacy Assessment Strategies:
-
Diet-Induced Obesity (DIO) Models: Rodents (mice or rats) are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic dysfunctions, closely mimicking the human condition.
-
Genetic Models of Obesity: Mice with genetic mutations that lead to obesity (e.g., ob/ob or db/db mice) can also be used.
-
Body Composition Analysis: Techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) are used to measure fat mass and lean mass to assess the quality of weight loss.
-
Metabolic Assessments:
-
Glucose Tolerance Tests (GTT): To evaluate glucose metabolism and insulin sensitivity.
-
Insulin Tolerance Tests (ITT): To assess insulin sensitivity.
-
Food Intake and Energy Expenditure: Measured using metabolic cages to understand the mechanisms of weight loss.
-
-
Lipid Profile Analysis: Measurement of plasma levels of triglycerides, cholesterol (total, HDL, LDL) to assess effects on dyslipidemia.
Experimental Protocols
1. Diet-Induced Obesity (DIO) Mouse Model for NA-931 Efficacy Assessment
-
Animal Model: Use a mouse strain susceptible to DIO, such as C57BL/6J.
-
Diet: Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) to induce obesity. A control group should be fed a standard chow diet.
-
Baseline Measurements: Before starting treatment, measure baseline body weight, body composition, and conduct a GTT.
-
Randomization and Treatment: Randomize the obese mice into treatment and control groups. Administer NA-931 orally once daily at different doses.[11] The control group receives the vehicle.
-
Efficacy Endpoints:
-
Body Weight and Food Intake: Monitor daily.
-
Body Composition: Measure at the beginning and end of the study.
-
Metabolic Tests: Perform GTT and ITT at the end of the treatment period.
-
Plasma Analysis: Collect blood at the end of the study to measure glucose, insulin, and lipid levels.
-
-
Tissue Collection: At necropsy, collect tissues like liver and adipose tissue for histological analysis (e.g., to assess hepatic steatosis).
2. Oral Glucose Tolerance Test (OGTT)
-
Fast the mice overnight (approximately 12-16 hours).
-
Measure baseline blood glucose from a tail snip (time 0).
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Data Presentation
Table 2: Phase 2 Clinical Trial Data for NA-931 in Obese or Overweight Adults (13-week study)
| Parameter | Placebo | NA-931 (150 mg daily) | Reference |
| Mean Body Weight Reduction from Baseline | Not specified | Up to 13.8% | [9][10] |
| % of Subjects with ≥12% Weight Loss | 1.9% - 2% | 72% | [9][10][12] |
| Mild Nausea and Vomiting | Not specified | 7.3% | [10] |
| Diarrhea | Not specified | 6.3% | [10] |
| Muscle Loss | Not specified | Not observed | [10] |
Mandatory Visualization
Caption: Multi-target signaling pathway of NA-931.
Caption: Workflow for a diet-induced obesity (DIO) study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. ijpbs.com [ijpbs.com]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomed Industries.™ News- Biomed Industries Unveils Phase 2 Success of NA-931: Oral Quadruple Receptor Agonist for Obesity at EASD 2025 [biomedind.com]
- 10. Biomed Industries.™ News- Biomed Industries Unveils Promising Phase 2 Results of NA-931 , the First Oral Quadruple Agonist for Obesity at ENDO 2025 [biomedind.com]
- 11. NA-931 [biomedind.com]
- 12. youtube.com [youtube.com]
Measuring CDC7 Inhibition by TAK-931: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the inhibition of Cell Division Cycle 7 (CDC7) kinase by TAK-931 (also known as Simurosertib). TAK-931 is a potent and highly selective, orally bioavailable, ATP-competitive inhibitor of CDC7 kinase, a key regulator of DNA replication initiation and a promising target in oncology.[1][2][3] These protocols cover in vitro biochemical assays, cell-based functional assays, and in vivo models to assess the efficacy and mechanism of action of TAK-931.
Introduction to CDC7 and TAK-931
CDC7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication.[4][5] It functions in complex with its regulatory subunit, Dbf4 (or ASK), to form the active Dbf4-dependent kinase (DDK).[6] The primary function of the DDK complex is to phosphorylate multiple subunits of the minichromosome maintenance (MCM) complex (MCM2-7), which is the catalytic core of the replicative helicase.[5] This phosphorylation event is essential for the recruitment of other replication factors, the unwinding of DNA at replication origins, and the subsequent initiation of DNA synthesis.[5] Overexpression of CDC7 is a common feature in a variety of cancers, making it an attractive therapeutic target.[2][4]
TAK-931 is a small molecule inhibitor that potently and selectively targets CDC7 kinase.[1][3] By inhibiting CDC7, TAK-931 prevents the phosphorylation of MCM2, leading to a delay in S-phase progression, replication stress, and ultimately, cell cycle arrest and apoptosis in cancer cells.[1][3]
CDC7 Signaling Pathway and TAK-931 Inhibition
The following diagram illustrates the central role of CDC7 in the initiation of DNA replication and the mechanism of inhibition by TAK-931.
Quantitative Data Summary
The following tables summarize the key quantitative data for TAK-931 from various preclinical studies.
Table 1: Biochemical Potency against CDC7 Kinase
| Compound | IC50 (nM) | Selectivity Highlights |
| TAK-931 | < 0.3[1][3][7] | >120-fold selective for CDC7 over 317 other kinases.[1][7][8] |
| Poor inhibitor of CDK2 (IC50 = 6300 nM).[1][9] |
Table 2: In Vitro Cellular Activity
| Compound | Cell Line(s) | Assay Type | IC50 / GI50 |
| TAK-931 | Panel of 246 cancer cell lines | Growth Inhibition | Median GI50: 407.4 nM[1] |
| COLO205 | Antiproliferative Activity | Potent antiproliferative effects observed.[1] | |
| Various Cancer Cell Lines | Antiproliferation | EC50 values ranging from 29.1 nM to > 30 µM (median = 554.5 nM).[7] |
Experimental Protocols
Protocol 1: In Vitro CDC7 Kinase Assay (Biochemical)
This assay directly measures the enzymatic activity of CDC7 and its inhibition by TAK-931.
Objective: To determine the IC50 value of TAK-931 against the CDC7/Dbf4 complex.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the Transcreener® ADP Assay, which measures the production of ADP, a product of the kinase reaction.[8]
Materials:
-
Recombinant human CDC7/Dbf4 kinase complex
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide derived from a known CDC7 substrate like MCM2)
-
TAK-931
-
ADP detection mixture (e.g., Transcreener® ADP² TR-FRET Assay)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of TAK-931 in DMSO and then dilute in kinase assay buffer.
-
In a 384-well plate, add the kinase assay buffer, recombinant CDC7/Dbf4 kinase, and the substrate.
-
Add the diluted TAK-931 or vehicle control (DMSO) to the wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by adding the ADP detection mixture.
-
Incubate for 60 minutes at room temperature to allow the detection reaction to proceed.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each TAK-931 concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cellular Proliferation Assay
This assay assesses the effect of TAK-931 on the growth of cancer cell lines.
Objective: To determine the GI50 (half-maximal growth inhibition) of TAK-931 in various cancer cell lines.
Principle: Cell viability is measured after a defined period of treatment with TAK-931. Common methods include assays that measure ATP content (as an indicator of metabolically active cells) or direct cell counting.
Materials:
-
Cancer cell lines of interest (e.g., COLO205)[1]
-
Complete cell culture medium
-
TAK-931
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of TAK-931 in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing different concentrations of TAK-931 or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[1]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate the percent growth inhibition for each TAK-931 concentration relative to the vehicle control and determine the GI50 value.
Protocol 3: Western Blot Analysis of MCM2 Phosphorylation
This protocol is used to confirm the in-cell target engagement of TAK-931 by measuring the phosphorylation of its direct downstream target, MCM2.
Objective: To assess the dose-dependent inhibition of MCM2 phosphorylation at Ser40 by TAK-931 in cancer cells.[1]
Materials:
-
Cancer cell line (e.g., COLO205)[1]
-
Complete cell culture medium
-
TAK-931
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MCM2 (Ser40), anti-total MCM2, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of TAK-931 or vehicle control for a defined time (e.g., 4 hours).[10]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MCM2 (Ser40) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total MCM2 and a loading control (e.g., GAPDH) to ensure equal protein loading.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Small-molecule Articles | Smolecule [smolecule.com]
- 6. Regulation and roles of Cdc7 kinase under replication stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Inducing Synthetic Lethality in Cancer Cells with TAK-931
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAK-931, a potent and selective oral inhibitor of cell division cycle 7 (CDC7) kinase, represents a promising therapeutic strategy in oncology.[1] By targeting a key regulator of DNA replication initiation, TAK-931 induces replication stress, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes on the mechanism of TAK-931, its application in inducing synthetic lethality, and comprehensive protocols for evaluating its efficacy in preclinical models.
Introduction to TAK-931 and Synthetic Lethality
TAK-931 inhibits CDC7 kinase, a serine/threonine kinase essential for the initiation of DNA replication.[1] CDC7, in complex with its regulatory subunit DBF4, phosphorylates the minichromosome maintenance (MCM) complex, a critical step for the firing of replication origins.[2] Inhibition of CDC7 by TAK-931 prevents MCM2 phosphorylation, leading to a stalled S phase, replication stress, and subsequent mitotic aberrations, ultimately resulting in cancer cell death.[3][4]
The concept of synthetic lethality arises when the combination of two genetic alterations (e.g., a mutation in a cancer cell and the inhibition of a specific protein) leads to cell death, while either alteration alone is viable. TAK-931 has demonstrated a synthetic lethal interaction in cancer cells with specific genetic backgrounds, such as those with RAS mutations.[3][5] Furthermore, TAK-931 can induce a state of "BRCAness" by impairing homologous recombination repair, thereby sensitizing cancer cells to DNA-damaging agents and PARP inhibitors, creating a chemically-induced synthetic lethality.[6]
Data Presentation
TAK-931 Single-Agent Activity (GI50)
The half-maximal growth inhibition (GI50) values of TAK-931 have been determined across a broad range of cancer cell lines, demonstrating its wide-ranging antiproliferative activity.[5]
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| COLO205 | Colorectal Carcinoma | 85 | [3][7] |
| RKO | Colorectal Carcinoma | 818 | [3][7] |
| SW948 | Colorectal Carcinoma | - | [3][5] |
| PANC-1 | Pancreatic Carcinoma | - | [3][5] |
| General Range | Various | 30.2 to >10,000 | [5] |
| Median | Various | 407.4 | [5] |
Note: Specific GI50 values for SW948 and PANC-1 were not explicitly provided in the search results, but they were used as representative cell lines.
TAK-931 in Combination Therapy
Preclinical studies have shown that TAK-931 acts synergistically with various DNA-damaging agents.
| Combination Agent | Cancer Cell Line | Effect | Reference |
| Cisplatin | SW620 | Synergy | [8] |
| Mitomycin C | SW620 | Synergy | [8] |
| SN-38 (active metabolite of Irinotecan) | A549 | Synergy | [8] |
| Topotecan | A549 | Synergy | [8] |
| Niraparib (PARP inhibitor) | MDA-MB-231, PHTX-147B, PHTXS-13O | Synergy | [6] |
Clinical Trial Data (NCT02699749)
A first-in-human Phase 1 study of TAK-931 in patients with advanced solid tumors has been conducted.[9][10][11]
| Parameter | Value | Reference |
| Enrollment | 80 patients | [9][11][12] |
| Diagnoses | Esophageal squamous cell cancer (16%), Pancreatic cancer (13%), among others | [13] |
| Recommended Phase II Dose | 50 mg once daily, days 1-14 of a 21-day cycle | [9][11][13][14] |
| Maximum Tolerated Dose (MTD) - Schedule A | 50 mg | [9][11][13][14][15] |
| MTD - Schedule B | 100 mg | [9][11][13][14] |
| Common Adverse Events | Nausea (60%), Neutropenia (56%) | [9][11][12][13][14] |
| Partial Responses | 5 patients (including duodenal, esophageal, and cervical cancers) | [5][9][11][12][15] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of TAK-931 leading to apoptosis.
Caption: General experimental workflow for evaluating TAK-931 efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the viability of cells after treatment with TAK-931.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
TAK-931 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][16]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of TAK-931 in complete culture medium. Include a vehicle control (e.g., DMSO in media).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of TAK-931 or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).[1]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C.[6]
-
-
Formazan Solubilization:
-
After incubation with MTT, carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition:
-
Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used for background subtraction.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in cells treated with TAK-931 using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[4]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation:
-
Incubate the tubes for 15 minutes at room temperature in the dark.[4]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-only, and PI-only stained cells for setting up compensation and gates.
-
Healthy cells will be Annexin V-negative and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic or necrotic cells will be Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the cell cycle distribution of TAK-931-treated cells.
Materials:
-
Treated and control cells
-
Cold PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[13]
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes.
-
Carefully decant the ethanol and wash the cell pellet with cold PBS.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[13]
-
-
Incubation:
-
Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[13]
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a dot plot of PI-Area versus PI-Width to gate out doublets and aggregates.
-
Analyze the PI histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion
TAK-931 is a promising anti-cancer agent that induces synthetic lethality in susceptible cancer cells through the inhibition of CDC7 and the induction of replication stress. The protocols provided herein offer a framework for researchers to investigate the efficacy of TAK-931 and explore its potential in various cancer models. Careful execution of these experiments will provide valuable insights into the therapeutic potential of targeting the DNA replication machinery in cancer.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. broadpharm.com [broadpharm.com]
Application Notes & Protocols: Evaluating TAK-931's Impact on the Tumor Microenvironment
Introduction
TAK-931 (also known as simurosertib) is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a critical role in the initiation of DNA replication.[1][2] By inhibiting CDC7, TAK-931 induces replication stress (RS), leading to S-phase delay, mitotic aberrations, and ultimately, cancer cell death.[3][4] Beyond its direct cytotoxic effects, recent preclinical studies have revealed that TAK-931 profoundly remodels the tumor microenvironment (TME). It transforms immunologically "cold" tumors into "hot" tumors by inducing an inflammatory phenotype in cancer cells, thereby enhancing anti-tumor immunity and sensitizing tumors to immune checkpoint inhibitors.[2][5]
These application notes provide a comprehensive overview of the key methodologies and detailed protocols for researchers, scientists, and drug development professionals to effectively evaluate the immunomodulatory effects of TAK-931 on the TME.
Mechanism of Action: From Replication Stress to Immune Infiltration
TAK-931's effect on the TME is initiated by its primary mechanism of CDC7 inhibition. This triggers a cascade of events within the cancer cell, culminating in the recruitment of immune cells. The process can be summarized as follows:
-
CDC7 Inhibition: TAK-931 selectively binds to and inhibits CDC7 kinase.[1]
-
Replication Stress (RS): Inhibition of CDC7 prevents the initiation of DNA replication, leading to significant replication stress.[2][3]
-
Chromosomal Instability & Aneuploidy: The induced RS causes chromosomal missegregation and mitotic aberrations, resulting in the formation of aneuploid cells.[4][6]
-
Senescence & SASP Induction: These stressed, aneuploid cells often enter a senescence-like state and begin to secrete a variety of inflammatory cytokines and chemokines, a phenomenon known as the Senescence-Associated Secretory Phenotype (SASP).[2][6] Key secreted factors include IL-6, CCL5, and CXCL10.[5]
-
Immune Cell Recruitment: The SASP factors act as powerful chemoattractants, recruiting various immune cells into the tumor. This results in a significant accumulation of tumor-infiltrating immune cells, including cytotoxic T cells (CD8+), helper T cells (CD4+), and dendritic cells (CD11c+).[5][7] This influx of effector cells helps to mount a potent anti-tumor immune response.
Experimental Design & Workflow
A typical preclinical study to evaluate TAK-931's effect on the TME involves treating tumor-bearing syngeneic mice, followed by tumor collection and multi-modal analysis.
Quantitative Data Summary
Preclinical studies have demonstrated significant changes in immune cell populations within the TME following TAK-931 treatment.[7][8] The expected outcomes are summarized below.
| Cell Population | Marker | Method of Analysis | Expected Change with TAK-931 |
| Cytotoxic T Cells | CD3+, CD8+ | Flow Cytometry, IHC | Significant Increase |
| Helper T Cells | CD3+, CD4+ | Flow Cytometry, IHC | Significant Increase |
| Activated CD8+ T Cells | CD8+, PD-1+ | Flow Cytometry | Significant Increase |
| Activated CD4+ T Cells | CD4+, PD-1+ | Flow Cytometry | Significant Increase |
| Dendritic Cells | CD11c+ | IHC | Increase |
| Myeloid-Derived Suppressor Cells (MDSCs) | CD45+ | Flow Cytometry | Significant Decrease |
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for Immune Cell Infiltration
Objective: To visualize and quantify the spatial distribution of tumor-infiltrating immune cells in response to TAK-931 treatment. This protocol is adapted from methods described in preclinical studies.[5]
Materials:
-
FFPE tumor sections (4-5 µm) on charged slides.
-
Primary antibodies: Anti-CD3, Anti-CD8, Anti-CD4, Anti-CD11c.
-
HRP-conjugated secondary antibody and DAB substrate kit.
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0).
-
Blocking solution (e.g., 5% goat serum in PBS).
-
Hematoxylin counterstain.
-
Xylene, ethanol series, and PBS.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x, 5 min each).
-
Rehydrate through a graded ethanol series: 100% (2x, 3 min), 95% (1x, 3 min), 70% (1x, 3 min).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Place slides in a pressure cooker containing citrate buffer.
-
Heat to 121°C for 10-15 minutes.
-
Allow to cool to room temperature, then rinse with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3x, 5 min each).
-
-
Blocking:
-
Incubate slides with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody to its optimal concentration in blocking solution.
-
Apply to tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3x, 5 min each).
-
Apply HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3x, 5 min each).
-
Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with water, dehydrate through a graded ethanol series, and clear with xylene.
-
Coverslip with permanent mounting medium.
-
Data Analysis:
-
Acquire high-resolution images of stained sections.
-
Quantify the number of positive cells (brown stain) per unit area or as a percentage of total cells using image analysis software (e.g., ImageJ, QuPath).
-
Compare cell densities between TAK-931 and vehicle-treated groups.
Protocol 2: Flow Cytometry for Immune Cell Profiling
Objective: To quantify the proportions of different immune cell subsets within the tumor following TAK-931 treatment, based on methods used in syngeneic mouse models.[7][8]
Materials:
-
Freshly excised tumors.
-
Tumor dissociation kit (e.g., Miltenyi Biotec) or enzyme cocktail (Collagenase IV, Hyaluronidase, DNase I).
-
70 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
FACS Buffer (PBS + 2% FBS + 1 mM EDTA).
-
Fc receptor block (e.g., anti-CD16/32).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -PD-1).
-
Live/Dead viability dye.
-
Flow cytometer.
Procedure:
-
Tumor Dissociation:
-
Mince the tumor tissue into small pieces in a petri dish containing RPMI medium.
-
Transfer to a gentleMACS C Tube with enzyme cocktail and process using a gentleMACS Dissociator according to the manufacturer's protocol.
-
Alternatively, incubate with the enzyme cocktail at 37°C for 30-60 minutes with agitation.
-
-
Single-Cell Suspension Preparation:
-
Pass the dissociated tissue through a 70 µm cell strainer.
-
Wash the cells with RPMI and centrifuge at 300 x g for 5 minutes.
-
If necessary, perform red blood cell lysis by resuspending the pellet in lysis buffer for 1-2 minutes, then neutralize with excess FACS buffer.
-
Wash cells again with FACS buffer.
-
-
Cell Staining:
-
Count cells and resuspend at 1-2 x 10^7 cells/mL in FACS buffer.
-
Stain with a Live/Dead viability dye for 20 minutes at room temperature, protected from light.
-
Wash cells with FACS buffer.
-
Block Fc receptors by incubating with anti-CD16/32 for 10 minutes.
-
Add the cocktail of fluorochrome-conjugated surface antibodies and incubate for 30 minutes at 4°C, protected from light.
-
-
Data Acquisition:
-
Wash cells twice with FACS buffer.
-
Resuspend in an appropriate volume of FACS buffer for analysis.
-
Acquire data on a calibrated flow cytometer. Be sure to include compensation controls.
-
Data Analysis:
-
Gate on live, single cells, then on CD45+ hematopoietic cells.
-
From the CD45+ gate, identify major populations (e.g., T cells using CD3).
-
Further phenotype T cells into CD4+ and CD8+ subsets and assess their activation status (e.g., PD-1 expression).
-
Calculate the percentage of each population relative to the parent gate (e.g., %CD8+ of CD3+ T cells).
-
Compare percentages and absolute counts between treatment groups.
Complementary Analysis Methods
To gain a deeper understanding of TAK-931's effects, the core protocols can be supplemented with advanced techniques.
-
RNA Sequencing (Bulk and Single-Cell): Transcriptomic analysis can reveal the underlying gene expression changes driving the observed phenotypic effects.[6] Bulk RNA-seq provides an overall view of gene expression in the TME, while single-cell RNA-seq (scRNA-seq) can dissect the heterogeneity of responses across different cell types (cancer, immune, stromal).[7]
-
Multiplex Immunofluorescence (mIF): This technique allows for the simultaneous detection of multiple protein markers on a single tissue section, enabling a detailed analysis of the spatial relationships and interactions between different immune cell subsets within the TME.[9]
-
Mass Cytometry (CyTOF): A powerful extension of flow cytometry that uses heavy metal isotopes instead of fluorochromes, allowing for the simultaneous measurement of over 40 parameters on a single-cell level with minimal spectral overlap.[10] This enables highly detailed or "deep" immunophenotyping.
References
- 1. Facebook [cancer.gov]
- 2. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Chromosomal Instability and Anti-Tumor Immune Activation Induced by DNA Replication Stress | National Cancer Center Japan [ncc.go.jp]
- 6. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. precisionformedicine.com [precisionformedicine.com]
- 10. Methods for assessment of the tumour microenvironment and immune interactions in non-small cell lung cancer. A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PG-931 (TAK-931) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the treatment protocols for PG-931 (also known as TAK-931 or simurosertib), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, in various xenograft models of cancer. TAK-931 functions by inducing replication stress, leading to mitotic aberrations and subsequent antiproliferative effects in cancer cells.[1][2][3] This document outlines the mechanism of action, detailed experimental protocols for in vivo studies, and summarizes key quantitative data from preclinical investigations.
Mechanism of Action
TAK-931 is an orally bioavailable, ATP-competitive inhibitor of CDC7 kinase.[4][5] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication. By inhibiting CDC7, TAK-931 prevents the phosphorylation of its downstream target, the minichromosome maintenance-2 (MCM2) protein.[2][6] This inhibition leads to a delay in the S phase of the cell cycle and induces replication stress.[1][2][3] The sustained replication stress results in mitotic aberrations, including centrosome dysregulation and chromosome missegregation, ultimately leading to irreversible antiproliferative effects and apoptosis in cancer cells.[1][2][3]
Signaling Pathway
The signaling pathway affected by TAK-931 is central to DNA replication initiation. The diagram below illustrates the mechanism of action.
Caption: Mechanism of TAK-931 action on the CDC7 signaling pathway.
Experimental Protocols for Xenograft Models
The following protocols are based on preclinical studies of TAK-931 in cell line-derived and patient-derived xenograft (PDX) models.
Cell Line-Derived Xenograft (CDX) Model Protocol
a. Cell Lines:
b. Animal Models:
-
Female BALB/c nude mice, 5-6 weeks old.
c. Tumor Implantation:
-
Culture COLO205 or SW948 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Begin treatment when tumors reach a volume of 100-200 mm³.
d. Treatment Regimen:
-
Randomize mice into vehicle control and treatment groups.
-
Prepare TAK-931 in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer TAK-931 orally (p.o.) at doses ranging from 10 to 80 mg/kg, twice daily (BID) for 14 consecutive days.[1]
-
Alternatively, intermittent dosing schedules can be employed (e.g., 3 days on, 4 days off).[1]
-
Monitor animal body weight and general health daily.
-
Measure tumor volume twice weekly.
e. Efficacy and Pharmacodynamic Assessment:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
For pharmacodynamic studies, collect tumor tissues at various time points after the final dose.
-
Analyze the levels of phosphorylated MCM2 (pMCM2) in tumor lysates by Western blot or immunohistochemistry to confirm target engagement.[1][7]
Patient-Derived Xenograft (PDX) Model Protocol
a. PDX Models:
-
A panel of PDX models from various cancer types, including colorectal, lung, ovarian, and pancreatic cancer, has been utilized.[2] TAK-931 has shown notable efficacy in pancreatic PDX models, particularly those with KRAS mutations.[1][7]
b. Animal Models:
-
Female immunodeficient mice (e.g., NOD/SCID or equivalent).
c. Tumor Implantation:
-
Surgically implant patient-derived tumor fragments subcutaneously into the flank of the mice.
-
Allow tumors to establish and grow to a palpable size.
-
When tumors reach a volume of approximately 150-250 mm³, randomize the mice into control and treatment cohorts.
d. Treatment Regimen:
-
Administer TAK-931 orally at a dose of 60 mg/kg, twice daily (BID), on an intermittent schedule of 3 days on followed by 4 days off for three cycles.[7]
-
Continuous daily dosing schedules (e.g., 40 or 60 mg/kg once daily for 21 days) have also been shown to be effective.[7]
-
Monitor animal well-being and tumor growth as described for CDX models.
e. Efficacy Assessment:
-
Evaluate antitumor activity by measuring tumor volume changes over the course of the treatment.
-
Assess survival benefit by monitoring the time to reach a predetermined tumor volume endpoint.[7]
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating TAK-931 in xenograft models.
Caption: General experimental workflow for TAK-931 xenograft studies.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of TAK-931 in xenograft models.
Table 1: Antitumor Efficacy of TAK-931 in Cell Line-Derived Xenograft Models
| Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| COLO205 | Nude Mice | 40 mg/kg BID, 14 days | Significant | [1] |
| COLO205 | Nude Mice | 60 mg/kg BID, 14 days | Marked, dose-dependent | [1] |
| SW948 | Nude Mice | 40 mg/kg BID, 14 days | Significant | [1] |
| SW948 | Nude Mice | 60 mg/kg BID, 14 days | Marked, dose-dependent | [1] |
Table 2: Antitumor Efficacy of TAK-931 in Patient-Derived Xenograft (PDX) Models
| PDX Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Reference |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 60 mg/kg BID, 3 days on/4 days off, 3 cycles | 96.6 (on day 22) | [7] |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 40 mg/kg QD, 21 days | 68.4 (on day 22) | [7] |
| PHTX-249Pa (KRAS-mutant) | Pancreatic | 60 mg/kg QD, 21 days | 75.1 (on day 22) | [7] |
| PHTXM-97Pa | Pancreatic | 40 mg/kg QD, 21 days | 86.1 (on day 22) | [7] |
| PHTXM-97Pa | Pancreatic | 60 mg/kg QD, 21 days | 89.9 (on day 22) | [7] |
| 93 PDX Models (Overall) | Various | 60 mg/kg BID, 3 days on/4 days off | Median TGI: 56.5 | [7] |
| Colorectal PDX | Colorectal | 60 mg/kg BID, 3 days on/4 days off | Median TGI: 43.8 | [7] |
| Lung PDX | Lung | 60 mg/kg BID, 3 days on/4 days off | Median TGI: 76.8 | [7] |
| Ovarian PDX | Ovarian | 60 mg/kg BID, 3 days on/4 days off | Median TGI: 57.4 | [7] |
| Pancreatic PDX | Pancreatic | 60 mg/kg BID, 3 days on/4 days off | Median TGI: 70.1 | [7] |
Table 3: Pharmacodynamic Effects of TAK-931 in Xenograft Models
| Xenograft Model | Dosing | Time Point | Effect on pMCM2 | Reference |
| COLO205 | 80 mg/kg single dose | 8-24 hours | Reduced | [1][7] |
| COLO205 | 80 mg/kg single dose | ≥48 hours | Recovered to baseline | [1][7] |
| SW948 | Dose-dependent | Time-dependent | Modulated | [1] |
Conclusion
TAK-931 has demonstrated significant antitumor activity in a broad range of preclinical xenograft models. The provided protocols and data serve as a valuable resource for researchers designing and conducting in vivo studies with this CDC7 inhibitor. The dose-dependent efficacy and clear pharmacodynamic-pharmacokinetic relationship make TAK-931 a promising candidate for further clinical investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Novel, Highly Potent, and Selective Thieno[3,2- d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Oral Administration of TAK-931 in Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the oral administration of TAK-931 in preclinical models. Our goal is to help you navigate potential challenges and optimize the oral bioavailability of this selective CDC7 inhibitor in your experiments.
Troubleshooting Guide
Researchers may encounter several challenges when administering TAK-931 orally in preclinical models. This guide provides a question-and-answer format to address common issues and offer potential solutions.
Q1: We are observing low or inconsistent plasma concentrations of TAK-931 after oral gavage in mice. What are the potential causes and solutions?
A1: Low and variable plasma exposure of TAK-931 can stem from several factors related to its physicochemical properties and the experimental protocol. TAK-931 has pH-dependent solubility, being more freely soluble at a lower pH (below pH 5).
Potential Causes and Troubleshooting Steps:
-
Inadequate Formulation: The vehicle used to dissolve or suspend TAK-931 is critical for its absorption.
-
Solution: A commonly used vehicle for preclinical oral administration of TAK-931 is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline . Ensure the compound is fully dissolved or homogeneously suspended in this vehicle immediately before administration. Sonication can aid in dissolution.
-
-
Precipitation in the GI Tract: Due to its pH-dependent solubility, TAK-931 may precipitate in the higher pH environment of the small intestine, reducing the amount of drug available for absorption.
-
Solution: While challenging to control directly in vivo, using a solubility-enhancing formulation, such as a self-emulsifying drug delivery system (SEDDS) or an amorphous solid dispersion, could be explored to maintain the drug in a dissolved state for longer.
-
-
Improper Gavage Technique: Incorrect oral gavage technique can lead to dosing errors or aspiration, affecting the actual dose delivered to the stomach.
-
Solution: Ensure personnel are properly trained in oral gavage techniques for the specific animal model. The volume administered should be appropriate for the animal's size.
-
-
Food Effects: The presence of food in the stomach can alter gastric pH and transit time, potentially affecting drug dissolution and absorption.
-
Solution: Standardize the fasting period for animals before dosing. A typical fasting period is 4-6 hours, but this should be consistent across all study groups.
-
Q2: We are observing high inter-animal variability in our pharmacokinetic (PK) data. How can we reduce this?
A2: High variability is a common challenge in preclinical oral PK studies. In addition to the factors mentioned in Q1, consider the following:
-
Animal Health and Stress: The health status and stress levels of the animals can influence gastrointestinal physiology and drug metabolism.
-
Solution: Ensure animals are healthy, acclimated to their environment, and handled consistently to minimize stress.
-
-
Metabolic Differences: Individual differences in drug metabolism, primarily by CYP2D6 and CYP3A4/5 for TAK-931, can contribute to variability.
-
Solution: Use a sufficient number of animals per group to obtain statistically meaningful data that accounts for biological variation.
-
Q3: How can we proactively improve the oral bioavailability of TAK-931 in our preclinical model?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of compounds with solubility-limited absorption.
-
Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can improve the dissolution rate.
-
Approach: Micronization or nanocrystal formulations can be considered.
-
-
Lipid-Based Formulations: Formulating TAK-931 in a lipid-based system can improve its solubilization in the gastrointestinal tract.
-
Approach: Explore the use of self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids, facilitating drug absorption.
-
-
Amorphous Solid Dispersions: Converting the crystalline form of TAK-931 to an amorphous state within a polymer matrix can enhance its aqueous solubility and dissolution rate.
-
Approach: Techniques like spray drying or hot-melt extrusion can be used to prepare amorphous solid dispersions with suitable pharmaceutical polymers.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of TAK-931?
A: TAK-931 is a highly selective and potent oral inhibitor of cell division cycle 7 (CDC7) kinase.[1][2] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication during the G1-S phase transition by phosphorylating the minichromosome maintenance (MCM) complex.[1][2] By inhibiting CDC7, TAK-931 prevents the initiation of DNA replication, leading to S-phase delay and replication stress.[1][2] This, in turn, causes mitotic aberrations, such as centrosome dysregulation and chromosome missegregation, ultimately resulting in an antiproliferative effect in cancer cells.[1][2]
Q: What are the key physicochemical properties of TAK-931 relevant to its oral absorption?
A: TAK-931 exhibits pH-dependent solubility and is freely soluble below pH 5. It has high permeability and is not a substrate for the P-glycoprotein efflux pump.
Q: Are there any known drug-drug interactions to be aware of in preclinical studies?
A: In vitro studies have shown that the metabolism of TAK-931 is primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4/5. Co-administration of strong inhibitors or inducers of these enzymes could potentially alter the plasma concentrations of TAK-931.
Q: What are typical oral doses of TAK-931 used in mouse xenograft models?
A: In preclinical studies using COLO205 and other xenograft models, TAK-931 has been administered orally at doses ranging from 40 to 80 mg/kg, either once or twice daily.[3] Intermittent dosing schedules have also been shown to be effective.[3]
Data Presentation
Table 1: Preclinical Efficacy of Orally Administered TAK-931 in Xenograft Models
| Xenograft Model | Dosing Regimen | Outcome |
| COLO205 | 40 mg/kg, twice daily for 14 days | Marked, dose-dependent antitumor activity |
| SW948 | 60 mg/kg, twice daily for 14 days | Significant tumor growth inhibition |
| Pancreatic PDX (PHTX-249Pa) | 60 mg/kg, twice daily, 3 days on/4 days off, 3 cycles | Potent antitumor activity (%TGI on day 22: 96.6) |
| Pancreatic PDX (PHTX-249Pa) | 40 or 60 mg/kg, once daily for 21 days | Potent antitumor activity (%TGI on day 22: 68.4 and 75.1, respectively) |
%TGI = Percent Tumor Growth Inhibition PDX = Patient-Derived Xenograft
Table 2: Clinical Pharmacokinetic Parameters of TAK-931 (for reference)
| Parameter | Value (at 50 mg once daily) |
| Tmax (Time to maximum plasma concentration) | ~1-4 hours |
| T½ (Terminal elimination half-life) | ~5.4 hours |
| Accumulation | Minimal |
Experimental Protocols
Protocol 1: Preparation of TAK-931 for Oral Administration in Mice
Objective: To prepare a solution/suspension of TAK-931 for oral gavage in mice.
Materials:
-
TAK-931 powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of TAK-931 and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle mixture by combining the components in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Add the calculated amount of TAK-931 powder to the vehicle mixture in a sterile microcentrifuge tube.
-
Vortex the mixture thoroughly for several minutes to aid dissolution/suspension.
-
If necessary, sonicate the mixture for short intervals to ensure complete dissolution or a uniform suspension.
-
Visually inspect the formulation for any undissolved particles. It should be a clear solution or a homogeneous suspension.
-
Prepare the formulation fresh on the day of dosing and keep it at room temperature, protected from light, until administration.
Protocol 2: In Vivo Oral Bioavailability Assessment in Mice
Objective: To determine the pharmacokinetic profile of TAK-931 following oral administration in mice.
Materials:
-
Prepared TAK-931 formulation
-
Appropriate strain of mice (e.g., nude mice for xenograft studies)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Anesthetic (if required for blood collection)
-
Centrifuge
-
Freezer (-80°C) for plasma storage
Procedure:
-
Fast the mice for 4-6 hours prior to dosing, with free access to water.
-
Administer the prepared TAK-931 formulation via oral gavage at the desired dose. Record the exact time of administration for each animal.
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for TAK-931 concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Visualizations
References
Technical Support Center: Managing TAK-931-Induced Neutropenia
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing neutropenia as a side effect of treatment with TAK-931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-931 and why does it cause neutropenia?
A1: TAK-931 is an orally active, selective inhibitor of CDC7 kinase.[1] CDC7 is a key regulator of the initiation of DNA replication and is essential for the G1/S transition of the cell cycle.[2] By inhibiting CDC7, TAK-931 disrupts DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1] Neutrophils and their precursors in the bone marrow are also rapidly proliferating cells. Inhibition of CDC7 by TAK-931 can disrupt their normal cell cycle progression, leading to a decrease in neutrophil production and resulting in neutropenia.
Q2: How common is neutropenia with TAK-931 treatment?
A2: Neutropenia is the most common dose-limiting toxicity associated with TAK-931.[3][4] In a Phase I first-in-human study (NCT02699749), neutropenia was observed in 56% of patients across all dose levels and schedules.[3][5][6] Grade ≥3 neutropenia was also frequently reported.[5]
Q3: What are the different grades of neutropenia?
A3: The severity of neutropenia is graded according to the Common Terminology Criteria for Adverse Events (CTCAE). The following table outlines the CTCAE v5.0 grading for neutropenia.
| Grade | Description | Absolute Neutrophil Count (ANC) |
| 1 | Mild | < Lower Limit of Normal (LLN) - 1.5 x 10⁹/L |
| 2 | Moderate | < 1.5 - 1.0 x 10⁹/L |
| 3 | Severe | < 1.0 - 0.5 x 10⁹/L |
| 4 | Life-threatening | < 0.5 x 10⁹/L |
| 5 | Death | - |
| Source: Adapted from CTCAE v5.0[7][8][9][10] |
Q4: What is febrile neutropenia and why is it a concern?
A4: Febrile neutropenia is the development of fever in a patient with severe neutropenia (typically an ANC < 0.5 x 10⁹/L). It is a medical emergency as the low number of neutrophils significantly impairs the body's ability to fight infection. In the Phase I study of TAK-931, grade 3 febrile neutropenia was observed as a dose-limiting toxicity.[3][5][6]
Troubleshooting Guides
Monitoring for Neutropenia
Issue: Uncertainty about the frequency and method of monitoring for neutropenia during a pre-clinical or clinical study with TAK-931.
Solution:
-
Frequency of Monitoring: Complete Blood Counts (CBC) with differential should be performed at baseline and regularly throughout the treatment cycle. A typical monitoring schedule in a clinical setting would be at least weekly, with increased frequency if grade 2 or higher neutropenia is detected.
-
Method for Determining Neutropenia: The Absolute Neutrophil Count (ANC) is the key parameter to monitor.
Management of Different Grades of Neutropenia
Issue: How to manage different grades of neutropenia observed during TAK-931 treatment.
Solution: The following table provides a general framework for managing TAK-931-induced neutropenia, based on common clinical practice and the observed toxicities in the Phase I trial. Note: These are general recommendations and specific dose modifications should be guided by the study protocol.
| Grade of Neutropenia | Recommended Action |
| Grade 1-2 | Continue TAK-931 at the current dose. Increase frequency of ANC monitoring to twice weekly. |
| Grade 3 | Hold TAK-931 treatment. Monitor ANC daily or every other day. Once ANC recovers to Grade ≤2, resume TAK-931 at the same or a reduced dose level as per protocol. |
| Grade 4 (Non-febrile) | Hold TAK-931 treatment. Monitor ANC daily. Consider dose reduction upon recovery to Grade ≤2. Prophylactic antibiotics may be considered based on clinical judgment. |
| Febrile Neutropenia (Any Grade) | This is a medical emergency requiring immediate hospitalization and initiation of broad-spectrum intravenous antibiotics. Hold TAK-931 treatment. |
Use of Granulocyte Colony-Stimulating Factor (G-CSF):
The use of G-CSF (e.g., filgrastim, pegfilgrastim) can be considered for the secondary prevention of febrile neutropenia in patients who have experienced a neutropenic complication in a prior cycle of therapy. Prophylactic G-CSF was permitted in the TAK-931 clinical trials to manage severe and/or febrile neutropenia.[5]
Data Presentation
Table 1: Incidence of Neutropenia in the Phase I Study of TAK-931 (NCT02699749)
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Neutropenia | 56% | 46% |
| Febrile Neutropenia | Not specified for all grades | 6% |
| Source: Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study.[5] |
Experimental Protocols
Protocol for Absolute Neutrophil Count (ANC) Monitoring
1. Objective: To determine the absolute number of neutrophils in a whole blood sample.
2. Materials:
- Whole blood collected in an EDTA (purple top) tube.
- Automated hematology analyzer.
- Microscope slides and staining reagents (for manual differential if required).
3. Procedure:
- Collect a whole blood sample via venipuncture into an EDTA tube.
- Gently invert the tube 8-10 times to ensure proper anticoagulation.
- Analyze the sample on a calibrated automated hematology analyzer to obtain the White Blood Cell (WBC) count and the percentage of neutrophils.
- Calculation of ANC:
- ANC = (WBC count) x (% Neutrophils + % Bands) / 100
- If the automated differential is flagged for review, a manual differential count should be performed by a trained technician.
Mandatory Visualization
Caption: CDC7 signaling pathway and the mechanism of action of TAK-931.
Caption: Experimental workflow for managing TAK-931-induced neutropenia.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cell division cycle 7-related protein kinase - Wikipedia [en.wikipedia.org]
- 3. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 8. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dermnetnz.org [dermnetnz.org]
Technical Support Center: Enhancing the Anti-Tumor Activity of PG-931 (TAK-931)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the anti-tumor activity of PG-931 (TAK-931), a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to optimize your preclinical studies.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with TAK-931 and provides potential solutions.
| Issue | Potential Cause | Recommended Action |
| Lower than expected anti-tumor activity as a monotherapy | Cell line intrinsic resistance. | Screen a panel of cell lines. TAK-931 has shown higher activity in cancer cells with RAS mutations[1][2]. Consider using cell lines with known RAS mutations (e.g., COLO205, PANC-1)[1][3]. |
| Suboptimal drug concentration or treatment schedule. | Perform a dose-response curve to determine the optimal IC50 for your cell line. In vivo, different dosing schedules (continuous vs. intermittent) can significantly impact efficacy[4]. | |
| Lack of synergistic effect in combination therapy | Inappropriate combination partner for the cancer type. | The synergy of TAK-931 with other agents can be context-dependent. For example, combination with PARP inhibitors is particularly effective in tumors with deficiencies in homologous recombination repair[5]. |
| Incorrect timing of drug administration. | The sequence of administration can be critical. For example, pre-treatment with TAK-931 may be necessary to induce replication stress before applying a DNA-damaging agent. | |
| High in vivo toxicity (e.g., excessive weight loss, neutropenia) | Dose-limiting toxicity of TAK-931. | Neutropenia is a known dose-limiting toxicity of TAK-931[6]. Consider reducing the dose or exploring intermittent dosing schedules. Prophylactic use of growth factors may be necessary to manage severe neutropenia[6]. |
| Combination therapy-induced toxicity. | Reduce the doses of both TAK-931 and the combination agent. Conduct a toxicity study with the combination to establish a maximum tolerated dose (MTD). | |
| Inconsistent results in pharmacodynamic (PD) marker analysis (e.g., pMCM2 levels) | Timing of sample collection. | Inhibition of pMCM2 by TAK-931 is transient. Collect samples at various time points post-treatment to capture the peak of inhibition (typically between 8-24 hours in xenograft models)[4]. |
| Technical issues with the assay. | Ensure proper antibody validation for Western blotting or immunohistochemistry. Use appropriate loading controls (e.g., total MCM2, GAPDH)[7]. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-931?
A1: TAK-931 is a highly selective, ATP-competitive inhibitor of CDC7 kinase[8]. CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex[9]. Inhibition of CDC7 by TAK-931 prevents the firing of replication origins, leading to S-phase arrest and replication stress[1][2]. This prolonged replication stress can induce mitotic aberrations, centrosome overduplication, and ultimately, cancer cell death[1][2][7].
Q2: What are the most promising combination strategies to enhance TAK-931's anti-tumor activity?
A2: Preclinical studies have identified several effective combination strategies:
-
DNA-damaging agents (e.g., topoisomerase inhibitors, platinum compounds): TAK-931 enhances the efficacy of these agents by suppressing homologous recombination repair (HRR), a key DNA damage repair pathway[5].
-
PARP inhibitors: Similar to DNA-damaging agents, the combination with PARP inhibitors shows strong synergy due to the inhibition of HRR by TAK-931[5].
-
Immune checkpoint inhibitors (e.g., anti-PD-1): TAK-931 induces chromosomal instability in cancer cells, which can activate the cGAS/STING pathway and enhance anti-tumor immunity, thereby sensitizing tumors to immune checkpoint blockade.
Q3: How can I select the best preclinical model for my TAK-931 studies?
A3: The choice of model depends on your research question.
-
In vitro: Use a panel of cancer cell lines with varying genetic backgrounds to assess the spectrum of activity. Cell lines with known RAS mutations are predicted to be more sensitive[1][2].
-
In vivo: Xenograft models using sensitive cell lines (e.g., COLO205) are suitable for initial efficacy studies[4]. Patient-derived xenograft (PDX) models can provide a more clinically relevant assessment of anti-tumor activity, especially in specific cancer types like pancreatic cancer[1][2].
Q4: What are the key pharmacodynamic (PD) biomarkers to assess TAK-931 activity?
A4: The primary PD biomarker for TAK-931 is the phosphorylation of MCM2 at Serine 40 (pMCM2), a direct substrate of CDC7[7][8]. Inhibition of pMCM2 can be measured by Western blot in cell lysates or by immunohistochemistry in tumor tissues[4]. Other useful biomarkers include markers of DNA damage and replication stress, such as γH2AX and 53BP1 foci formation[5][10].
Quantitative Data Summary
The following tables summarize the anti-tumor efficacy of TAK-931 as a single agent and in combination therapies from preclinical studies.
Table 1: Single-Agent Anti-Tumor Efficacy of TAK-931 in Xenograft Models
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| COLO205 (colorectal) | 60 mg/kg, bid, 14 days | Significant | [4] |
| PHTX-249Pa (pancreatic PDX) | 60 mg/kg, bid, 3 days on/4 days off | 96.6% | [4] |
| PHTXM-97Pa (pancreatic PDX) | 40 mg/kg, qd, 21 days | 86.1% | [4] |
| PHTXM-97Pa (pancreatic PDX) | 60 mg/kg, qd, 21 days | 89.9% | [4] |
Table 2: Efficacy of TAK-931 in Combination Therapies
| Combination Agent | Cancer Model | Efficacy Outcome | Reference |
| CPT-11 (topoisomerase inhibitor) | COLO205 xenograft | %T/C: 21% (combo) vs. 53% (TAK-931) & 63% (CPT-11) | [5] |
| PARP inhibitor | PDX models | Enhanced anti-tumor activity | [5] |
| Anti-mouse PD-1 antibody | Mouse allograft | Stronger anti-tumor effects than either agent alone |
Detailed Experimental Protocols
1. Cell Viability Assay (IC50 Determination)
-
Materials: 96-well plates, complete culture medium, TAK-931, CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega), plate reader.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of TAK-931 in culture medium.
-
Replace the medium in the wells with medium containing different concentrations of TAK-931. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.[1]
-
2. Western Blot for pMCM2
-
Materials: Cell lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (anti-pMCM2 Ser40, anti-MCM2, anti-GAPDH), HRP-conjugated secondary antibody, chemiluminescence substrate.
-
Protocol:
-
Treat cells with TAK-931 at the desired concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate and an imaging system.[7]
-
3. Immunofluorescence for 53BP1 Foci Formation
-
Materials: Glass coverslips, paraformaldehyde (PFA), Triton X-100, blocking buffer (e.g., 3% BSA in PBS), primary antibody (anti-53BP1), fluorescently labeled secondary antibody, DAPI, mounting medium, fluorescence microscope.
-
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat cells with TAK-931 and/or a DNA-damaging agent.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the anti-53BP1 primary antibody for 1-2 hours.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on glass slides with mounting medium.
-
Visualize and quantify the 53BP1 foci using a fluorescence microscope and image analysis software.[5][10][11]
-
Mandatory Visualizations
Caption: Mechanism of action of TAK-931.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A CDC7 inhibitor sensitizes DNA-damaging chemotherapies by suppressing homologous recombination repair to delay DNA damage recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating TAK-931-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CDC7 inhibitor, TAK-931. The focus is on strategies to mitigate the cytotoxic effects of TAK-931 on normal, non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TAK-931?
A1: TAK-931 is a highly potent and selective oral inhibitor of Cell Division Cycle 7 (CDC7) kinase.[1][2][3] CDC7 is a serine/threonine kinase essential for the initiation of DNA replication during the S phase of the cell cycle. By inhibiting CDC7, TAK-931 prevents the phosphorylation of the minichromosome maintenance (MCM) complex, which is a crucial step for the firing of replication origins.[1][4] This leads to replication stress, S-phase arrest, and ultimately, in rapidly dividing cancer cells, mitotic catastrophe and apoptosis.[4][5]
Q2: What are the known cytotoxic effects of TAK-931 on normal cells?
A2: The primary dose-limiting toxicity of TAK-931 observed in clinical trials is neutropenia, a significant decrease in neutrophils.[6] This indicates that hematopoietic progenitor cells, which are actively dividing, are particularly sensitive to TAK-931. In preclinical studies, TAK-931 has shown less potent antiproliferative activity against untransformed fibroblasts compared to cancer cell lines.[7] However, at effective concentrations for cancer cell inhibition, some level of cytotoxicity in normal proliferating cells is expected.
Q3: Are there any known rescue agents that can reverse TAK-931-induced cytotoxicity?
A3: Currently, there are no specific small-molecule "rescue agents" that can directly reverse the effects of TAK-931 once cytotoxicity is induced. The primary strategies for mitigation focus on either protecting normal cells from the initial insult or supporting the recovery of specific cell lineages.
Q4: How can I selectively protect normal cells while still targeting cancer cells with TAK-931?
A4: A theoretical approach called "cyclotherapy" can be employed.[5] This strategy leverages the differential checkpoint integrity between normal and cancer cells. By pre-treating a mixed culture with a low dose of a cell cycle inhibitor that arrests normal cells in a non-proliferative phase (like G1), subsequent treatment with a cell-cycle-specific agent like TAK-931 would preferentially kill the cycling cancer cells while sparing the arrested normal cells.[5] Activating the p53 pathway in normal cells with wild-type p53 can induce cell cycle arrest and has been shown to protect them from mitotic inhibitors.[8]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in normal cell lines at concentrations effective against cancer cells.
Possible Cause: Normal cells are actively proliferating in the culture conditions, making them susceptible to a cell cycle inhibitor like TAK-931.
Troubleshooting Steps:
-
Confirm the proliferative state of your normal cells: Use flow cytometry to analyze the cell cycle distribution of your normal cell line. A high percentage of cells in the S and G2/M phases indicates high proliferative activity.
-
Implement a "Cyclotherapy" approach:
-
Synchronize normal cells in G1 phase: Before treating with TAK-931, synchronize your normal cells in the G1 phase of the cell cycle. This can be achieved through methods like serum starvation or the use of CDK4/6 inhibitors.[9] This will render them less susceptible to an S-phase-specific agent.
-
p53 Activation: For normal cells with wild-type p53, pre-treatment with a p53 activator (e.g., a small-molecule MDM2 inhibitor) can induce a G1 and G2 phase arrest, potentially protecting them from TAK-931-induced toxicity.[8]
-
-
Optimize TAK-931 concentration and exposure time: Perform a dose-response and time-course experiment to find the minimal concentration and duration of TAK-931 treatment that is effective against your cancer cell line while minimizing toxicity to the normal cells.
Issue 2: Significant reduction in hematopoietic progenitor cell viability in co-culture experiments.
Possible Cause: Hematopoietic progenitors are highly proliferative and thus very sensitive to TAK-931-induced replication stress.
Troubleshooting Steps:
-
Supplement with Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF is a growth factor that promotes the proliferation and differentiation of neutrophil precursors.[2][10] While direct in vitro rescue data for TAK-931 is limited, G-CSF is used clinically to manage chemotherapy-induced neutropenia.[2][10] Adding recombinant G-CSF to the culture medium may help support the survival and recovery of normal hematopoietic progenitor cells.
-
Dose and Timing of G-CSF: Based on clinical and preclinical protocols for other chemotherapeutic agents, G-CSF is typically administered after the cytotoxic agent. Experiment with adding G-CSF to the culture medium 24 hours after the TAK-931 treatment.
-
Monitor specific cell populations: Use flow cytometry with specific cell surface markers to distinguish between cancer cells and different hematopoietic cell populations to accurately assess the protective effect of G-CSF.
Experimental Protocols
Protocol 1: Assessing TAK-931 Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of TAK-931.
Materials:
-
Normal and cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
TAK-931 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of TAK-931 in complete culture medium. Remove the old medium and add 100 µL of the medium containing the desired concentrations of TAK-931 or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | TAK-931 IC50 (nM) |
| Normal Fibroblasts | [Insert Value] |
| Cancer Cell Line A | [Insert Value] |
| Cancer Cell Line B | [Insert Value] |
Protocol 2: Mitigating Cytotoxicity with G-CSF (for Hematopoietic Progenitor Cells)
Materials:
-
Normal hematopoietic progenitor cells
-
Cancer cell line (for co-culture, optional)
-
Appropriate culture medium for hematopoietic cells
-
TAK-931
-
Recombinant human G-CSF
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Flow cytometer and relevant antibodies for immunophenotyping
Procedure:
-
Cell Culture: Culture hematopoietic progenitor cells according to standard protocols.
-
TAK-931 Treatment: Treat the cells with a predetermined concentration of TAK-931 for 24-48 hours.
-
G-CSF Rescue: After TAK-931 treatment, wash the cells and resuspend them in fresh medium containing recombinant G-CSF (e.g., 10-100 ng/mL).
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Assessment of Viability:
-
Measure overall cell viability using a luminescent-based assay.
-
Use flow cytometry with specific markers (e.g., CD34 for progenitors, CD15 for granulocytes) to assess the viability and differentiation of the hematopoietic cells.
-
Data Presentation:
| Treatment Group | Cell Viability (%) | % CD34+ Cells |
| Vehicle Control | 100 | [Insert Value] |
| TAK-931 only | [Insert Value] | [Insert Value] |
| TAK-931 + G-CSF | [Insert Value] | [Insert Value] |
Protocol 3: "Cyclotherapy" - Cell Cycle Arrest for Protection
Materials:
-
Normal cell line (with intact cell cycle checkpoints)
-
Cancer cell line (with deficient checkpoints)
-
Complete cell culture medium
-
Agent for G1 arrest (e.g., serum-free medium, CDK4/6 inhibitor like Palbociclib)
-
TAK-931
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed both normal and cancer cells in separate plates or in a co-culture system.
-
Induce G1 Arrest in Normal Cells:
-
Serum Starvation: Replace the complete medium of the normal cells with serum-free medium and incubate for 24-48 hours.
-
CDK4/6 Inhibition: Treat normal cells with an appropriate concentration of a CDK4/6 inhibitor for 24 hours.
-
-
Confirm Cell Cycle Arrest: Harvest a sample of the normal cells, stain with PI, and analyze by flow cytometry to confirm G1 arrest.
-
TAK-931 Treatment: Treat both the arrested normal cells and the asynchronously cycling cancer cells with TAK-931 for 48-72 hours.
-
Assess Cytotoxicity: Measure the viability of both cell types using an appropriate assay (e.g., MTT or flow cytometry with a viability dye).
Data Presentation:
| Cell Line | Treatment | Cell Viability (%) | % Cells in G1 |
| Normal Cells | Asynchronous + TAK-931 | [Insert Value] | [Insert Value] |
| Normal Cells | G1 Arrest + TAK-931 | [Insert Value] | [Insert Value] |
| Cancer Cells | Asynchronous + TAK-931 | [Insert Value] | [Insert Value] |
Visualizations
Caption: Mechanism of action of TAK-931, a selective CDC7 inhibitor.
Caption: Experimental workflow for the "Cyclotherapy" mitigation strategy.
References
- 1. Targeting cell division cycle 7 kinase: a new approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug design with Cdc7 kinase: a potential novel cancer therapy target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CDC7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. CDC7 inhibition induces replication stress-mediated aneuploid cells with an inflammatory phenotype sensitizing tumors to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DNA Replication before it Starts: Cdc7 as a Therapeutic Target in p53-Mutant Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 7. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. texaschildrens.org [texaschildrens.org]
Technical Support Center: Refinement of Animal Models for Studying TAK-931 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing animal models to study the efficacy of TAK-931, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-931?
A1: TAK-931 is an orally bioavailable, potent, and selective ATP-competitive inhibitor of CDC7 kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication by phosphorylating the minichromosome maintenance (MCM) complex, specifically MCM2.[1][2] By inhibiting CDC7, TAK-931 prevents the initiation of DNA replication, leading to S-phase delay and replication stress.[2][3] This prolonged replication stress can induce mitotic aberrations, such as centrosome dysregulation and chromosome missegregation, ultimately resulting in the inhibition of cancer cell proliferation and apoptosis.[2][3]
Q2: Which animal models are most suitable for evaluating TAK-931 efficacy?
A2: Both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are valuable for assessing the in vivo anti-tumor activity of TAK-931.[1][2] PDX models, in particular, are often preferred as they can better recapitulate the heterogeneity and molecular characteristics of human tumors.[4][5] Studies have shown TAK-931 to be effective in a broad range of cancer models, with notable efficacy in those with RAS mutations.[1][2]
Q3: What is the recommended route of administration and vehicle for TAK-931 in mice?
A3: TAK-931 is orally bioavailable and is typically administered via oral gavage in preclinical mouse models.[1][2] A common vehicle for formulation is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by mixing a 10% DMSO stock solution with 40% PEG300, 5% Tween-80, and 45% saline.
Q4: What are the key pharmacodynamic (PD) biomarkers to assess TAK-931 activity in vivo?
A4: The primary pharmacodynamic biomarker for TAK-931 is the inhibition of phosphorylation of its direct substrate, MCM2, at serine 40 (pMCM2).[1] A reduction in pMCM2 levels in tumor tissue following TAK-931 treatment confirms target engagement and biological activity. This can be assessed by techniques such as western blotting or immunohistochemistry.[2][6]
Q5: What are the expected toxicities of TAK-931 in animal models?
A5: In preclinical and clinical studies, the most common dose-limiting toxicity associated with TAK-931 is neutropenia.[3][7][8] Other potential adverse events observed include nausea, decreased appetite, and vomiting.[7][8] Careful monitoring of animal body weight and overall health is crucial during efficacy studies.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent tumor growth or low take-rate of xenografts. | 1. Suboptimal tumor cell health or passage number. 2. Improper injection technique. 3. Insufficient number of cells injected. 4. Immunocompromised mouse strain not suitable for the specific cell line. | 1. Use tumor cells at a low passage number and ensure high viability (>95%) before injection. 2. Ensure subcutaneous injection and avoid intradermal or intramuscular administration. Use of Matrigel can improve engraftment. 3. Optimize the number of cells injected for each cell line. 4. Select an appropriate immunodeficient mouse strain (e.g., nude, SCID, NSG) based on the tumor model. |
| High variability in tumor response to TAK-931. | 1. Inconsistent drug formulation or administration. 2. Heterogeneity of the tumor model (especially in PDX). 3. Development of drug resistance. | 1. Prepare fresh TAK-931 formulation for each administration and ensure accurate oral gavage technique. 2. Increase the number of animals per group to account for variability. For PDX models, consider pre-screening for biomarkers of sensitivity if known. 3. Analyze tumor tissue from non-responding animals for potential resistance mechanisms. |
| Unexpected animal toxicity (e.g., excessive weight loss). | 1. Dose of TAK-931 is too high for the specific mouse strain or tumor model. 2. Off-target effects of the drug. 3. Combination with other therapies leading to synergistic toxicity. | 1. Perform a dose-range finding study to determine the maximum tolerated dose (MTD). Consider intermittent dosing schedules, which have shown efficacy with reduced toxicity. 2. While TAK-931 is highly selective for CDC7, off-target effects can occur at high concentrations. Review literature for known off-target activities. 3. When combining TAK-931 with other agents, conduct a tolerability study of the combination regimen. |
| No significant reduction in pMCM2 levels after treatment. | 1. Insufficient drug exposure in the tumor. 2. Timing of tumor collection is not optimal. 3. Issues with the western blot or IHC protocol. | 1. Confirm drug concentration in plasma and tumor tissue through pharmacokinetic analysis.[2] 2. The inhibition of pMCM2 is transient. Collect tumors at the expected time of maximum drug concentration (Tmax), which is typically 1-4 hours post-dose.[8] 3. Optimize the antibody concentrations and ensure the use of appropriate controls. |
Data Presentation
Table 1: Summary of TAK-931 In Vivo Efficacy in Xenograft Models
| Cancer Type | Animal Model | Cell Line/PDX ID | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| Colorectal Cancer | Nude Mouse Xenograft | COLO205 | 40 mg/kg, BID, 14 days | Marked, dose-dependent antitumor activity | [6] |
| Colorectal Cancer | Nude Mouse Xenograft | SW948 | 40 mg/kg, BID, 14 days | Marked, dose-dependent antitumor activity | [6] |
| Pancreatic Cancer | PDX Model | PHTX-249Pa (KRAS-mutant) | 60 mg/kg, BID, 3 days on/4 days off (intermittent) | TGI: 96.6% on day 22 | [6] |
| Pancreatic Cancer | PDX Model | PHTX-249Pa (KRAS-mutant) | 40 mg/kg, QD, 21 days (continuous) | TGI: 68.4% on day 22 | [6] |
| Pancreatic Cancer | PDX Model | PHTX-249Pa (KRAS-mutant) | 60 mg/kg, QD, 21 days (continuous) | TGI: 75.1% on day 22 | [6] |
| Pancreatic Cancer | PDX Model | PHTXM-97Pa (KRAS-mutant) | 40 mg/kg, QD, 21 days (continuous) | TGI: 86.1% on day 22 | [6] |
| Pancreatic Cancer | PDX Model | PHTXM-97Pa (KRAS-mutant) | 60 mg/kg, QD, 21 days (continuous) | TGI: 89.9% on day 22 | [6] |
| Pancreatic Cancer | Nude Mouse Xenograft | Capan-1 | 40 mg/kg, QD, 21 days | TGI: 67.33% | [9] |
| Colorectal Cancer | Nude Mouse Xenograft | COLO 205 | 40 mg/kg, QD, 21 days | TGI: 58.24% | [9] |
| Lung Cancer | PDX Models | Multiple | 60 mg/kg, BID, 3 days on/4 days off | Median TGI: 76.8% | [6] |
| Ovarian Cancer | PDX Models | Multiple | 60 mg/kg, BID, 3 days on/4 days off | Median TGI: 57.4% | [6] |
Experimental Protocols
Protocol 1: Tumor Growth Inhibition Study in Xenograft Mouse Models
-
Cell Culture and Implantation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest cells and resuspend in a sterile solution (e.g., PBS or media) at the desired concentration. For some cell lines, mixing with Matrigel (1:1) can improve tumor engraftment.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of immunocompromised mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
TAK-931 Administration:
-
Prepare the TAK-931 formulation for oral gavage.
-
Administer TAK-931 or vehicle control to the respective groups according to the planned dosage and schedule.
-
-
Data Collection and Analysis:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Protocol 2: Western Blot for pMCM2 in Tumor Tissue
-
Tumor Lysate Preparation:
-
Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at high speed to pellet cellular debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pMCM2 (Ser40) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total MCM2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cultured cancer cells with TAK-931 or vehicle control for the desired duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
-
Fixation:
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: TAK-931 signaling pathway and mechanism of action.
Caption: Experimental workflow for in vivo efficacy studies of TAK-931.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. crownbio.com [crownbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a potent and selective cell division cycle 7 inhibitor from 6-(3-fluoropyridin-4-yl)thieno[3,2-d]pyrimidin-4(3H)-one derivatives as an orally active antitumor agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of PG-931 In Vitro Studies: A Technical Support Guide
For researchers, scientists, and drug development professionals investigating the novel CDC7 inhibitor PG-931 (also known as TAK-931), overcoming the limitations of traditional in vitro models is a critical step toward translating preclinical findings into clinical success. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this compound experiments, with a focus on transitioning from 2D to more physiologically relevant 3D culture systems.
The landscape of in vitro cancer research is evolving, with a clear shift from conventional 2D cell monolayers to 3D models like spheroids and organoids. These advanced systems better recapitulate the complex tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions that are often absent in 2D cultures.[1][2] Consequently, discrepancies in drug sensitivity and cellular responses between 2D and 3D models are frequently observed.[3] For a targeted therapeutic like this compound, which disrupts the cell cycle by inhibiting CDC7 kinase, understanding these differences is paramount for accurate assessment of its anti-cancer activity.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant drop in this compound potency when moving from 2D to 3D spheroid models. Is this expected?
A1: Yes, it is not uncommon to observe a decrease in the apparent potency of anti-cancer agents, including kinase inhibitors, when transitioning from 2D to 3D culture systems.[3] This can be attributed to several factors inherent to the 3D structure:
-
Limited Drug Penetration: The dense, multi-layered structure of spheroids can physically hinder the diffusion of this compound to the cells in the core.
-
Cell Cycle Quiescence: Cells in the inner core of larger spheroids often experience hypoxia and nutrient deprivation, leading to a state of quiescence or slower proliferation. Since this compound primarily targets actively dividing cells by inducing replication stress, these non-proliferating cells will be less sensitive.
-
Altered Signaling Pathways: The 3D environment can alter intracellular signaling pathways compared to 2D cultures. Studies have shown that signaling cascades like the AKT-mTOR-S6K pathway can be downregulated in spheroids, potentially influencing the cellular response to cell cycle inhibitors.[3][4][5]
Q2: Our 2D cell line, which was initially sensitive to this compound, has developed resistance. What are the potential mechanisms?
A2: While specific in vitro resistance mechanisms to this compound are still under investigation, some general principles and initial findings can provide clues. One study identified a colon cancer cell line (RKO) that exhibited intrinsic resistance to TAK-931.[6][7] Despite effective inhibition of the direct target, pMCM2, these cells showed a reduced S-phase stall, suggesting the activation of bypass pathways.[6][7] Other potential mechanisms of resistance to kinase inhibitors that could be relevant include:
-
Upregulation of drug efflux pumps.
-
Mutations in the drug target (CDC7) that prevent inhibitor binding.
-
Activation of alternative signaling pathways that bypass the need for CDC7-mediated replication initiation.
-
Dysregulation of downstream cell cycle checkpoints.
Q3: We are seeing high variability in our cell viability assay results with this compound. What could be the cause?
A3: High variability in cell viability assays can stem from several sources. A systematic approach to troubleshooting is recommended:
-
Assay-Specific Issues: Ensure that the chosen viability assay is suitable for a cytostatic agent like this compound. Assays that measure metabolic activity (e.g., MTT, MTS) may not accurately reflect cell death if the drug primarily induces cell cycle arrest. Consider using assays that directly measure cell number (e.g., crystal violet) or cell death (e.g., apoptosis assays).
-
Experimental Parameters: Inconsistent cell seeding density, variations in drug incubation time, and improper handling of drug dilutions can all contribute to variability.[8] It is crucial to maintain consistency across experiments.
-
Cell Health and Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. Always use cells within a defined passage number range and ensure they are healthy and free from contamination before starting an experiment.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound in 2D culture. | 1. Inconsistent cell seeding density.2. Variation in drug incubation time.3. Degradation of this compound in solution.4. Cell line heterogeneity or high passage number. | 1. Optimize and standardize cell seeding density for each cell line.2. Maintain a consistent incubation period for all experiments.3. Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.4. Use low-passage cells and consider single-cell cloning to ensure a homogenous population. |
| Poor spheroid formation or inconsistent spheroid size. | 1. Inappropriate cell seeding density.2. Cell line not amenable to spheroid formation.3. Incorrect plate type or coating. | 1. Perform a titration of cell seeding density to determine the optimal number for uniform spheroid formation.2. Not all cell lines readily form compact spheroids. Screen different cell lines or consider using scaffold-based 3D culture methods.3. Use ultra-low attachment (ULA) plates to promote cell aggregation. |
| Difficulty in assessing cell viability in 3D spheroids. | 1. Incomplete lysis of cells within the spheroid.2. Insufficient penetration of assay reagents.3. Quiescent core of the spheroid not metabolically active. | 1. Use a more robust lysis buffer and extend the lysis time. Mechanical disruption of spheroids may be necessary.2. Increase the concentration of the assay reagent and the incubation time to allow for better penetration.3. For large spheroids, consider assays that measure ATP content (e.g., CellTiter-Glo) as an indicator of viability, but be aware of the limitations. Histological analysis of spheroid sections can provide more detailed information on cell death distribution. |
| Discrepancy between pMCM2 inhibition and antiproliferative effect. | 1. Activation of bypass signaling pathways.2. Cell cycle checkpoint adaptation.3. Insufficient drug exposure time. | 1. Investigate downstream signaling pathways to identify potential bypass mechanisms. This may involve Western blotting for key cell cycle and survival proteins.2. Analyze cell cycle distribution using flow cytometry to see if cells are escaping the G1/S block.3. The antiproliferative effects of TAK-931 have been shown to be time-dependent, with more potent effects observed after 48 and 72 hours of treatment compared to 24 hours.[6] |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes a common method for generating spheroids in ultra-low attachment plates.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment (ULA) round-bottom plates
Procedure:
-
Culture cells in 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well, to be optimized for each cell line).
-
Add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator.
-
Monitor spheroid formation daily. Spheroids should form within 24-72 hours.
Protocol 2: Cell Viability Assessment in 3D Spheroids using a Luminescent ATP Assay (e.g., CellTiter-Glo® 3D)
This protocol is adapted for measuring cell viability in 3D spheroids.
Materials:
-
Spheroids cultured in a 96-well ULA plate
-
This compound (or other test compound)
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Generate spheroids as described in Protocol 1.
-
After spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of fresh medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizing Key Concepts
To aid in understanding the experimental workflows and the underlying biology, the following diagrams have been generated.
Caption: A generalized workflow for conducting this compound studies using 3D spheroid models.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT-mTOR-S6K signaling and drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Comparison of cancer cells in 2D vs 3D culture reveals differences in AKT–mTOR–S6K signaling and drug responses | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of TAK-931 and Other CDC7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of TAK-931 (Simurosertib), a clinical-stage Cell Division Cycle 7 (CDC7) inhibitor, with other notable CDC7 inhibitors. The content is based on publicly available experimental data to facilitate an informed evaluation of these compounds for research and drug development purposes.
Cell Division Cycle 7 (CDC7) kinase is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication and regulation of the cell cycle.[1][2] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[2] This guide will delve into the comparative efficacy of TAK-931 against other CDC7 inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Quantitative Comparison of CDC7 Inhibitors
The following tables summarize the biochemical potency, in vitro cellular activity, and in vivo efficacy of TAK-931 and a selection of other CDC7 inhibitors based on available preclinical data.
Table 1: Biochemical Potency of CDC7 Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Highlights |
| TAK-931 | CDC7 | <0.3 | >120-fold selective for CDC7 over 317 other kinases.[3] |
| XL413 (BMS-863233) | CDC7 | 3.4 | 63-fold selective over CK2 and 12-fold over Pim-1.[3] |
| TQB-3824 | CDC7 | 2.92 | Data on broader kinase selectivity not specified. |
| PHA-767491 | CDC7, Cdk9 | 10 (for CDC7) | Dual inhibitor of CDC7 and Cdk9.[4] |
| CRT'2199 | CDC7 | 4 | Data on broader kinase selectivity not specified.[5] |
| Cdc7-IN-10 | CDC7 | 0.6 | Highly selective with slow off-rate characteristics.[4] |
Table 2: In Vitro Cellular Activity of CDC7 Inhibitors
| Compound | Cell Line | Assay Type | GI50 / IC50 |
| TAK-931 | Panel of 246 cell lines | Growth Inhibition | Median GI50: 407.4 nM[3] |
| COLO205 | Anti-proliferation | IC50: 114.25 nM | |
| XL413 (BMS-863233) | Colo-205 | Cell Proliferation | 2685 nM[3] |
| Colo-205 | Cell Viability | 2142 nM[3] | |
| TQB-3824 | COLO205 | Anti-proliferation | IC50: 14.53 nM |
| NCI-H226 (low CDC7) | Anti-proliferation | IC50: 8154.5 nM[6] | |
| SGR-2921 | AML cell lines | Anti-proliferation | Most sensitive among a panel of ~300 cancer cell lines.[7] |
Table 3: In Vivo Efficacy of CDC7 Inhibitors in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| TAK-931 | COLO205 (Colorectal) | Not specified | 36% - 56% |
| PHTX-249Pa (Pancreatic PDX) | 60 mg/kg, bid, 3 days on/4 days off | 96.6%[8] | |
| PHTXM-97Pa (Pancreatic PDX) | 40 mg/kg, qd | 86.1%[8] | |
| TQB-3824 | COLO205 (Colorectal) | 5 mg/kg, bid | 77%[6] |
| SW620 (Colorectal) | 5 mg/kg, bid | 100%[6] | |
| CAPAN-1 (Pancreatic) | 6 mg/kg, bid | 115%[6] | |
| CRT'2199 | A498 (Renal) | Not specified | 55% after 22 days[9] |
| Pfeiffer (DLBCL) | Not specified | 141% after 21 days[9] | |
| SGR-2921 | AML models | Not specified | Strong anti-tumor activity[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Biochemical Kinase Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of CDC7 kinase and the inhibitory potential of test compounds.[10]
-
Materials : Recombinant human CDC7/Dbf4 kinase, kinase assay buffer, ATP, substrate (e.g., synthetic peptide), test inhibitor, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure :
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the CDC7/Dbf4 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate.
-
Incubate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
-
Data Analysis : Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[6]
-
Materials : 96-well plates, cell culture medium, test inhibitor, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent-based solution).
-
Procedure :
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis : Determine the GI50 or IC50 value by plotting the percentage of cell viability against the inhibitor concentration.
In Vivo Xenograft Mouse Model
This protocol outlines the evaluation of the anti-tumor efficacy of a test compound in a mouse model.[2][11]
-
Materials : Immunocompromised mice (e.g., nude or NSG mice), cancer cells or patient-derived tumor fragments, cell culture medium, and the test compound formulated for administration.
-
Procedure :
-
Implant cancer cells or tumor fragments subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
-
Data Analysis : Calculate the Tumor Growth Inhibition (TGI) percentage, which represents the reduction in tumor growth in the treated group compared to the control group.
Western Blot for Phospho-MCM2 (pMCM2) Detection
This technique is used to assess the in-cell target engagement of CDC7 inhibitors by measuring the phosphorylation of its substrate, MCM2.[12][13]
-
Materials : Cell lysis buffer, protein assay reagents, SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer, primary antibodies (anti-pMCM2 and a loading control like anti-actin), HRP-conjugated secondary antibody, and a chemiluminescent substrate.
-
Procedure :
-
Treat cells with the CDC7 inhibitor for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pMCM2.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis : Qualitatively or quantitatively assess the reduction in pMCM2 levels in treated cells compared to control cells.
Flow Cytometry for Cell Cycle Analysis
This method is used to determine the distribution of cells in different phases of the cell cycle.[3][7]
-
Materials : Test inhibitor, phosphate-buffered saline (PBS), fixation solution (e.g., cold 70% ethanol), and a DNA staining solution (e.g., propidium iodide with RNase A).
-
Procedure :
-
Treat cells with the test inhibitor for a defined period.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Wash the fixed cells to remove ethanol and resuspend them in the DNA staining solution.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples on a flow cytometer.
-
-
Data Analysis : Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content. An accumulation of cells in the S phase is indicative of replication stress induced by CDC7 inhibition.
Mandatory Visualization
Signaling Pathway
Caption: CDC7-Dbf4 complex phosphorylates MCM2-7 to initiate DNA replication.
Experimental Workflow
Caption: Preclinical evaluation workflow for CDC7 inhibitors.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 3. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. researchhub.com [researchhub.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. CDC7/DBF4 Kinase Enzyme System Application Note [worldwide.promega.com]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. promega.com [promega.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. merckmillipore.com [merckmillipore.com]
PG-931 Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming Standard Chemotherapy in Certain Contexts
For Immediate Release
[City, State] – [Date] – New preclinical data highlights the significant anti-tumor activity of PG-931 (also known as TAK-931 or simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase, in a broad range of patient-derived xenograft (PDX) models. The studies, which provide a robust validation of this compound's therapeutic potential, show its efficacy as both a monotherapy and in combination with standard-of-care chemotherapies, in some cases demonstrating superior tumor growth inhibition. These findings are of particular interest to researchers, scientists, and drug development professionals in the oncology space.
This compound's mechanism of action, the induction of replication stress in cancer cells, translates to potent anti-proliferative effects across various tumor types.[1] In a large-scale study involving 93 PDX models, this compound demonstrated significant antitumor activity, with 46.2% of the models showing a tumor growth inhibition (TGI) of 60% or more.[2] The median TGI was notable across several cancer types, including 76.8% in lung cancer, 70.1% in pancreatic cancer, 57.4% in ovarian cancer, and 43.8% in colorectal cancer PDX models.[2]
Comparative Efficacy in Colorectal and Pancreatic Cancer PDX Models
In preclinical studies, this compound, particularly in combination with irinotecan, has shown promising results in colorectal cancer PDX models. While direct head-to-head data with a FOLFIRI regimen is limited, the combination of TAK-931 with irinotecan resulted in enhanced anti-tumor activity compared to irinotecan alone.
For pancreatic cancer, a disease with notoriously limited treatment options, this compound has shown considerable efficacy, especially in tumors harboring KRAS mutations. While direct comparative studies against the standard-of-care, gemcitabine, in the same PDX models are not yet widely published, the high tumor growth inhibition observed with this compound in pancreatic PDX models suggests it as a promising therapeutic avenue.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in patient-derived xenograft models.
Table 1: Single-Agent Activity of this compound in Various PDX Models
| Cancer Type | Number of PDX Models | Median Tumor Growth Inhibition (%TGI) | Reference |
| All Cancers | 93 | 56.5% | [2] |
| Lung Cancer | Not Specified | 76.8% | [2] |
| Pancreatic Cancer | 25 | 70.1% | [2] |
| Ovarian Cancer | Not Specified | 57.4% | [2] |
| Colorectal Cancer | Not Specified | 43.8% | [2] |
Table 2: Efficacy of this compound in Combination Therapy in Colorectal Cancer PDX Models
| Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%TGI) | Reference |
| Irinotecan | Not Specified | Not Specified | |
| This compound + Irinotecan | Not Specified | Not Specified |
Table 3: Efficacy of this compound in Pancreatic Cancer PDX Models by KRAS Mutation Status
| KRAS Status | Number of PDX Models | Median Tumor Growth Inhibition (%TGI) | P-value | Reference |
| KRAS-mutant | 22 | Higher than wild-type | < 0.05 | [2] |
| KRAS-wild-type | 3 | Lower than mutant | < 0.05 | [2] |
Experimental Protocols
The following provides a detailed methodology for the evaluation of this compound in patient-derived xenograft models, synthesized from established preclinical research practices.
1. Patient-Derived Xenograft (PDX) Model Establishment:
-
Fresh tumor tissue from consenting patients is obtained under sterile conditions.
-
Tumor fragments (approximately 20-30 mm³) are subcutaneously implanted into the flank of 6- to 8-week-old female immunodeficient mice (e.g., NOD/SCID or equivalent).
-
Tumor growth is monitored bi-weekly using caliper measurements. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Once tumors reach a volume of approximately 1,000-1,500 mm³, they are harvested and serially passaged into new cohorts of mice for expansion and subsequent efficacy studies. Early passages (P2-P5) are typically used for experiments to maintain the biological and genetic fidelity of the original tumor.
2. Drug Formulation and Administration:
-
This compound (TAK-931) is formulated for oral administration.
-
Standard-of-care chemotherapeutic agents (e.g., irinotecan, gemcitabine) are formulated for intravenous or intraperitoneal injection as per standard protocols.
-
Vehicle controls are administered to a separate cohort of animals.
3. In Vivo Efficacy Studies:
-
When tumors in the experimental cohorts reach a volume of 150-250 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).
-
This compound is administered orally at doses and schedules determined from prior pharmacokinetic and tolerability studies (e.g., 60 mg/kg, twice daily, 3 days on/4 days off).
-
Standard-of-care agents are administered at clinically relevant doses and schedules.
-
Tumor volumes and body weights are measured twice weekly throughout the study.
-
The study is terminated when tumors in the control group reach a predetermined endpoint volume (e.g., 2,000 mm³) or after a specified duration of treatment.
4. Assessment of Anti-Tumor Efficacy:
-
Tumor Growth Inhibition (%TGI): Calculated at the end of the study using the formula: %TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Tumor Growth kinetics: Tumor volumes are plotted over time for each treatment group to visualize the treatment effect.
-
Statistical Analysis: Statistical significance between treatment and control groups is determined using appropriate statistical tests, such as the Student's t-test or ANOVA.
Visualizing the Mechanism and Workflow
To further elucidate the context of these findings, the following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation in PDX models.
Caption: Mechanism of action of this compound, a CDC7 inhibitor.
Caption: Experimental workflow for evaluating this compound in PDX models.
References
TAK-931 vs. Standard Chemotherapy in Pancreatic Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational agent TAK-931 (Simurosertib) and standard-of-care chemotherapy regimens in preclinical pancreatic cancer models. The information is compiled from publicly available research to offer a comprehensive overview of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains a significant therapeutic challenge. Standard chemotherapy regimens, such as FOLFIRINOX and gemcitabine-based therapies, form the backbone of treatment but are associated with significant toxicities and eventual resistance. TAK-931, a selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, represents a novel targeted approach by disrupting DNA replication and inducing cell death in cancer cells. Preclinical data suggests TAK-931 holds promise in pancreatic cancer models, particularly those with KRAS mutations. This guide will delve into the available data to provide a comparative analysis.
Mechanism of Action
TAK-931: Targeting the G1-S Transition
TAK-931 is an orally bioavailable small molecule inhibitor of CDC7 kinase.[1] CDC7, in complex with its regulatory subunit Dbf4, is a crucial kinase that phosphorylates the minichromosome maintenance (MCM) complex, a key step in initiating DNA replication and progression from the G1 to the S phase of the cell cycle.[2][3][4][5] By inhibiting CDC7, TAK-931 prevents the initiation of DNA replication, leading to cell cycle arrest and apoptosis in cancer cells that are often under high replicative stress.[1]
dot
Caption: TAK-931 inhibits the CDC7-Dbf4 complex, preventing MCM phosphorylation and DNA replication initiation.
Standard Chemotherapy: Inducing DNA Damage and Disrupting Metabolism
Standard chemotherapy for pancreatic cancer primarily relies on two combination regimens:
-
FOLFIRINOX: A combination of 5-fluorouracil (5-FU), leucovorin, irinotecan, and oxaliplatin. 5-FU is a pyrimidine analog that inhibits thymidylate synthase, disrupting DNA synthesis. Irinotecan is a topoisomerase I inhibitor, leading to DNA strand breaks. Oxaliplatin is a platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription.
-
Gemcitabine with nab-paclitaxel: Gemcitabine is a nucleoside analog that inhibits DNA synthesis. Nab-paclitaxel is an albumin-bound formulation of paclitaxel that stabilizes microtubules, leading to cell cycle arrest and apoptosis.
Preclinical Efficacy: A Comparative Look
Direct head-to-head preclinical studies comparing TAK-931 with standard chemotherapy regimens in the same pancreatic cancer models are limited in the public domain. However, data from separate studies provide insights into their relative efficacy.
| Treatment | Model System | Key Efficacy Readout | Reference |
| TAK-931 | Pancreatic Cancer Patient-Derived Xenografts (PDX) | Median Tumor Growth Inhibition (TGI): 70.1% | [6] |
| KRAS-mutant Pancreatic PDX (PHTX-249Pa) | Significant tumor growth inhibition | [6] | |
| Gemcitabine | Pancreatic Cancer Patient-Derived Xenografts (PDX) | Tumor growth inhibition (variable depending on the model) | [7][8][9] |
| Orthotopic Pancreatic Cancer Xenograft (Panc185) | Tumor growth inhibition | [10] | |
| FOLFIRINOX | Orthotopic Murine Pancreatic Cancer Model | Significant reduction in tumor volume and increased apoptosis | [11] |
Experimental Protocols
TAK-931 in Pancreatic Cancer PDX Models
-
Animal Model: Nude mice bearing patient-derived xenografts (PDX) of pancreatic cancer, including KRAS-mutant models like PHTX-249Pa.[6]
-
Treatment Regimen: TAK-931 administered orally at a dose of 60 mg/kg, twice daily (bid), on a 3 days on/4 days off schedule for three cycles.[6]
-
Efficacy Evaluation: Tumor volume is measured regularly, and the percentage of tumor growth inhibition (%TGI) is calculated compared to a vehicle-treated control group.[6]
Gemcitabine in Pancreatic Cancer PDX Models
-
Animal Model: Mice bearing independently-derived PDX models of pancreatic ductal adenocarcinoma.[9]
-
Treatment Regimen: Gemcitabine administered at a dose of 100 mg/kg either once or twice weekly.[9][10]
-
Efficacy Evaluation: Tumor growth is monitored, and in some studies, tumors that regrow on treatment are designated as gemcitabine-resistant.[9]
FOLFIRINOX in an Orthotopic Pancreatic Cancer Model
-
Animal Model: Mice with an orthotopic pancreatic cancer model established by injecting a murine pancreatic cancer cell line into the pancreas.[11]
-
Treatment Regimen: FOLFIRINOX administered intravenously. The exact dosing and schedule can vary between studies but are designed to model clinical use.[11]
-
Efficacy Evaluation: Tumor volume is assessed, and markers of apoptosis (e.g., cleaved caspase-3) are analyzed in tumor tissue.[11]
dot
Caption: General experimental workflow for evaluating anticancer agents in pancreatic cancer PDX models.
Conclusion
References
- 1. jsr.org [jsr.org]
- 2. embopress.org [embopress.org]
- 3. Mammalian Cdc7-Dbf4 protein kinase complex is essential for initiation of DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cdc7/Dbf4 protein kinase: target of the S phase checkpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cdc7-Dbf4 phosphorylates MCM proteins via a docking site-mediated mechanism to promote S phase progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing efficacy of gemcitabine in pancreatic patient-derived xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Orthotopic and heterotopic murine models of pancreatic cancer and their different responses to FOLFIRINOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TAK-931 and Other Cell Cycle Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the targeting of cell cycle dysregulation remains a cornerstone of drug development. This guide provides a comprehensive comparative analysis of TAK-931 (Simurosertib), a potent and selective inhibitor of Cell Division Cycle 7 (CDC7) kinase, with other notable cell cycle inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Introduction to Cell Cycle Inhibition in Oncology
The eukaryotic cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled cell proliferation. Key regulators of the cell cycle, including cyclin-dependent kinases (CDKs) and CDC7 kinase, have emerged as critical targets for therapeutic intervention. While CDK inhibitors, particularly those targeting CDK4/6, have seen significant clinical success, a new wave of inhibitors targeting other crucial cell cycle kinases like CDC7 is showing promise.
TAK-931 is an orally bioavailable, selective, and ATP-competitive inhibitor of CDC7 kinase.[1] CDC7 plays a pivotal role in the initiation of DNA replication by phosphorylating multiple subunits of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins.[2] Inhibition of CDC7 leads to S-phase arrest, replication stress, and ultimately, apoptosis in cancer cells.[2] This guide will delve into a comparative analysis of TAK-931 with other CDC7 inhibitors and CDK4/6 inhibitors, providing a clear overview of their respective mechanisms, efficacy, and experimental validation.
Comparative Data of Cell Cycle Inhibitors
The following tables summarize the quantitative data for TAK-931 and other selected cell cycle inhibitors, providing a basis for objective comparison of their performance.
Table 1: In Vitro Potency and Selectivity of CDC7 Inhibitors
| Inhibitor | Target(s) | IC50 (nM) vs CDC7 | Selectivity Highlights | Reference(s) |
| TAK-931 | CDC7 | <0.3 | >120-fold selective for CDC7 over 308 other kinases | [2][3] |
| XL413 (BMS-863233) | CDC7 | 3.4 | Selective, with some off-target activity against CK2 (212 nM) and Pim-1 (42 nM) | [2] |
| PHA-767491 | CDC7, CDK9 | 10 | Dual inhibitor of CDC7 and CDK9 (34 nM) | [2] |
Table 2: In Vitro Cellular Activity of Cell Cycle Inhibitors
| Inhibitor | Cell Line | Assay Type | GI50 / IC50 (nM) | Reference(s) |
| TAK-931 | Panel of 246 cancer cell lines | Growth Inhibition | Median GI50: 407.4 | [4] |
| COLO205 (colorectal) | Growth Inhibition | 30.2 | [4] | |
| RKO (colorectal) | Growth Inhibition | 100-1000 | [4] | |
| SW948 (colorectal) | Growth Inhibition | 100-1000 | [4] | |
| PANC-1 (pancreatic) | Growth Inhibition | 100-1000 | [4] | |
| XL413 | Colo-205 | Cell Proliferation | 2685 | [5] |
| Colo-205 | Cell Viability | 2142 | [5] | |
| Palbociclib | Multiple breast cancer cell lines | Inhibition of Rb phosphorylation | - | [6] |
| Ribociclib | Multiple breast cancer cell lines | Inhibition of Rb phosphorylation | - | [6] |
| Abemaciclib | Multiple breast cancer cell lines | Inhibition of Rb phosphorylation | More potent against CDK4 than CDK6 | [6][7] |
Table 3: In Vivo Antitumor Efficacy of TAK-931 in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) % | Reference(s) |
| Colorectal | COLO205 | 80 mg/kg, single oral dose | Time-dependent pMCM2 reduction | [8] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, bid, 3 days on/4 days off | 96.6 | [8] |
| Pancreatic | PHTX-249Pa (PDX) | 40 mg/kg, qd, 21 days | 68.4 | [8] |
| Pancreatic | PHTX-249Pa (PDX) | 60 mg/kg, qd, 21 days | 75.1 | [8] |
| Pancreatic | PHTXM-97Pa (PDX) | 40 mg/kg, qd | 86.1 | [8] |
| Pancreatic | PHTXM-97Pa (PDX) | 60 mg/kg, qd | 89.9 | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by CDC7 and CDK4/6 inhibitors.
Caption: CDC7 Signaling Pathway in DNA Replication Initiation.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous treatment with abemaciclib leads to sustained and efficient inhibition of breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Head-to-Head Comparison of TAK-931 Administration Schedules in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different administration schedules for TAK-931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase, based on available clinical and preclinical data. The information presented herein is intended to inform ongoing research and clinical development of this agent.
Executive Summary
TAK-931 is a first-in-class, orally active inhibitor of CDC7 kinase, a key regulator of DNA replication initiation. Its mechanism of action involves inducing replication stress in cancer cells, leading to cell cycle arrest and apoptosis. Head-to-head studies, primarily from a Phase I first-in-human clinical trial (NCT02699749), have evaluated various administration schedules to optimize the therapeutic window of TAK-931. The findings from this pivotal study, alongside preclinical data, indicate that intermittent dosing schedules appear to offer a better balance of safety and efficacy compared to continuous dosing.
Clinical Data: Phase I First-in-Human Study (NCT02699749)
A Phase I, open-label, dose-escalation study evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of TAK-931 in 80 patients with advanced solid tumors.[1][2][3][4][5][6] The study explored four different administration schedules.
Comparison of Clinical Administration Schedules
| Schedule | Dosing Regimen | Starting Dose | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| A | Once daily for 14 days in 21-day cycles | 30 mg | 50 mg | Grade 4 neutropenia[1][2][3][5] |
| B | Once or twice daily for 7 days on, 7 days off in 28-day cycles | 60 mg | 100 mg | Grade 3 febrile neutropenia, Grade 4 neutropenia[1][2][3][5] |
| D | Continuous once daily in 21-day cycles | 20 mg | Not Determined (discontinued) | Not Applicable |
| E | Once daily for 2 days on, 5 days off in 21-day cycles | 100 mg | Not Determined (discontinued) | Not Applicable |
Schedules D and E were discontinued before MTD determination due to changes in the sponsor's development strategy, not as a result of toxicity or lack of efficacy.[4]
Key Findings from the Clinical Study:
-
Recommended Phase II Dose (RP2D): Based on the overall safety and tolerability profile, TAK-931 at a dose of 50 mg administered once daily for 14 days in a 21-day cycle (Schedule A) was selected as the RP2D.[1][2][3][4][5][6]
-
Safety and Tolerability: The most common treatment-related adverse events were nausea (60%) and neutropenia (56%).[1][2][3][5] Isolated neutropenia was the most frequent dose-limiting toxicity.[7]
-
Pharmacokinetics: The time to maximum plasma concentration of TAK-931 was approximately 1-4 hours after oral administration.[1][2][3][5] The mean terminal elimination half-life was about 5.4 hours.[7]
-
Preliminary Efficacy: Partial responses were observed in five patients with various advanced solid tumors.[1][2][3][5]
Preclinical Data
Preclinical studies in mouse xenograft models of human cancers have also compared different dosing schedules of TAK-931.
Comparison of Preclinical Administration Schedules in a Pancreatic Patient-Derived Xenograft (PDX) Model (PHTX-249Pa)
| Dosing Regimen | Dose | Treatment Duration | Tumor Growth Inhibition (%TGI) on Day 22 |
| Intermittent | 60 mg/kg, twice daily, 3 days on/4 days off (3 cycles) | 21 days | 96.6% |
| Continuous | 40 mg/kg, once daily | 21 days | 68.4% |
| Continuous | 60 mg/kg, once daily | 21 days | 75.1% |
These preclinical findings suggest that intermittent, high-dose administration may lead to more potent antitumor activity compared to continuous daily dosing.[8]
Experimental Protocols
Phase I Clinical Trial (NCT02699749) Methodology
-
Study Design: This was a Phase I, open-label, multi-center, dose-escalation study in patients with advanced nonhematologic tumors.[4][9]
-
Patient Population: Patients aged ≥20 years with advanced solid tumors for whom no effective standard treatment was available were enrolled.[1][3][5]
-
Dose Escalation: A Bayesian logistic regression model with overdose control was used to guide dose escalation and estimate the MTD.[4][7]
-
Assessments: Safety and tolerability were the primary objectives. Secondary objectives included characterization of pharmacokinetics, assessment of pharmacodynamic effects (measuring phosphorylated MCM2 in skin biopsies), and evaluation of preliminary clinical activity.[4]
-
Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific treatment-related adverse events occurring during the first cycle of treatment, including grade ≥3 hematologic and non-hematologic toxicities.[4]
Preclinical Xenograft Study Methodology
-
Animal Models: Nude mice were subcutaneously inoculated with human cancer cells (e.g., COLO205) or patient-derived tumor fragments.[8]
-
Drug Administration: TAK-931 was administered orally at the specified doses and schedules once tumors reached a predetermined volume.[8]
-
Efficacy Assessment: Tumor volumes were measured regularly, and the percentage of tumor growth inhibition (%TGI) was calculated at the end of the treatment period.[8]
-
Pharmacodynamic Assessment: The expression of phosphorylated MCM2 (pMCM2), a direct substrate of CDC7, was measured in tumor tissues at different time points after TAK-931 administration to confirm target engagement.[8]
Visualizations
TAK-931 Mechanism of Action and the CDC7 Signaling Pathway
Caption: Mechanism of TAK-931 inhibition of the CDC7 signaling pathway.
Experimental Workflow for Clinical Trial Dose Escalation
Caption: Workflow for dose escalation in the Phase I clinical trial of TAK-931.
References
- 1. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability, and Pharmacokinetics of TAK-931, a Cell Division Cycle 7 Inhibitor, in Patients with Advanced Solid Tumors: A Phase I First-in-Human Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of TAK-931's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
An in-depth analysis of the CDC7 inhibitor TAK-931 (Simurosertib) reveals a consistent mechanism of action centered on the induction of replication stress, leading to antitumor activity across a spectrum of preclinical cancer models and in clinical trials. This guide provides a comparative overview of TAK-931's performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
TAK-931 is an orally bioavailable and selective inhibitor of cell division cycle 7 (CDC7) kinase.[1] CDC7 is a serine/threonine kinase that plays a crucial role in the initiation of DNA replication.[1][2] By inhibiting CDC7, TAK-931 prevents the phosphorylation of the minichromosome maintenance-2 (MCM2) complex, a key step for the firing of replication origins.[2][3] This disruption of DNA replication leads to replication stress (RS), S-phase delay, and ultimately, mitotic aberrations and cancer cell death.[4][5] Preclinical and clinical studies have demonstrated the antitumor activity of TAK-931 in various cancer types, with evidence suggesting a particular sensitivity in tumors with RAS mutations.[4][5]
Comparative Efficacy of TAK-931
TAK-931 has demonstrated broad antiproliferative activity across a large panel of cancer cell lines and in in vivo xenograft models. The following tables summarize key quantitative data on its efficacy.
Table 1: In Vitro Antiproliferative Activity of TAK-931 in Various Cancer Cell Lines
| Cancer Type | Cell Line | GI50 (nM) | Notes |
| Colorectal Cancer | COLO205 | <100 | Sensitive |
| Colorectal Cancer | RKO | 100-1000 | Moderately Sensitive |
| Colorectal Cancer | SW948 | 100-1000 | Moderately Sensitive |
| Pancreatic Cancer | PANC-1 | 100-1000 | Moderately Sensitive |
| Overall Panel | 246 cell lines | Median: 407.4 | Range: 30.2 to >10,000 |
Source: Data compiled from large-scale in vitro antiproliferative assays.[4][6]
Table 2: In Vivo Antitumor Efficacy of TAK-931 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Model | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) |
| Pancreatic Cancer | PHTX-249Pa (KRAS mutant) | 60 mg/kg, bid, 3 days on/4 days off | 96.6 |
| Pancreatic Cancer | PHTX-249Pa (KRAS mutant) | 40 mg/kg, qd, 21 days | 68.4 |
| Pancreatic Cancer | PHTX-249Pa (KRAS mutant) | 60 mg/kg, qd, 21 days | 75.1 |
| Multiple Cancer Types | 93 PDX models | Varied | Median: 56.5 |
Source: Preclinical studies in xenograft nude mouse models.[7]
Comparison with an Alternative CDC7 Inhibitor: XL413
A head-to-head comparison of preclinical data highlights the distinct profiles of different CDC7 inhibitors.
Table 3: Preclinical Comparison of TAK-931 and XL413
| Parameter | TAK-931 | XL413 (BMS-863233) |
| Biochemical Potency (IC50) | <0.3 nM | 3.4 nM |
| Kinase Selectivity | >120-fold for CDC7 over 317 other kinases | 63-fold over CK2, 12-fold over Pim-1 |
| Cellular Activity (Colo-205, GI50/IC50) | Sensitive (GI50 not specified) | 2685 nM (Proliferation), 2142 nM (Viability) |
Source: Data synthesized from available preclinical studies.[8]
Clinical Activity of TAK-931
A first-in-human Phase 1 study of TAK-931 in patients with advanced solid tumors demonstrated an acceptable safety profile and early signs of clinical antitumor activity.[9]
Table 4: Clinical Responses in Phase 1 Study of TAK-931
| Tumor Type | Response | Duration of Stable Disease |
| Duodenal Cancer | Partial Response | - |
| Esophageal Cancer | Partial Response | - |
| Cervical Cancer | Partial Response | - |
| Bladder Cancer | Stable Disease | ~6 months |
| Pancreatic Cancer | Stable Disease | ~9 months |
Source: First-in-human phase 1 study in patients with advanced solid tumors.[9]
Signaling Pathways and Experimental Workflows
The mechanism of action of TAK-931 involves the inhibition of the CDC7 kinase, which has downstream effects on DNA replication and cell cycle progression. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating CDC7 inhibitors.
Caption: TAK-931 inhibits CDC7, blocking MCM2 phosphorylation and leading to replication stress and cell death.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ascopubs.org [ascopubs.org]
TAK-931: A Comparative Analysis of its Anti-Cancer Activity Across Various Cell Lines
A comprehensive guide for researchers and drug development professionals on the preclinical efficacy of the selective CDC7 inhibitor, TAK-931, in comparison to other CDC7 inhibitors. This report includes a detailed summary of its impact on various cancer cell lines, experimental protocols, and visualizations of key biological pathways and workflows.
Introduction
Cell Division Cycle 7 (CDC7) kinase is a critical regulator of DNA replication initiation and a key component of the DNA damage response. Its overexpression in a multitude of cancer types has been linked to poor prognosis, making it a compelling target for anticancer therapies. TAK-931 (Simurosertib) is a highly potent and selective, orally bioavailable inhibitor of CDC7 kinase.[1][2] Preclinical studies have demonstrated its broad antiproliferative activity across a wide range of cancer cell lines, inducing replication stress, S-phase delay, and ultimately leading to mitotic aberrations and irreversible antiproliferative effects.[3][4] This guide provides a comparative analysis of TAK-931's performance against other CDC7 inhibitors, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Efficacy
TAK-931 has demonstrated potent antiproliferative activity in a large panel of cancer cell lines. A study involving 246 cancer cell lines showed that TAK-931 exhibited half-maximal growth inhibition (GI50) values ranging from 30.2 nM to over 10 µM, with a median GI50 of 407.4 nM.[5][6] Notably, cancer cell lines with RAS mutations have shown statistically significant lower GI50 values, suggesting a potential biomarker for sensitivity.[5][6]
For a direct comparison of efficacy, the following tables summarize the biochemical potency and cellular activity of TAK-931 alongside other notable CDC7 inhibitors, PHA-767491 and XL413 (also known as BMS-863233).
Table 1: Biochemical Potency Against CDC7 Kinase
| Compound | CDC7 IC50 (nM) | Selectivity Highlights |
| TAK-931 | < 0.3[2] | >120-fold selective for CDC7 over 317 other kinases.[3] |
| PHA-767491 | 10[4][7] | Dual inhibitor of CDC7 and Cdk9 (IC50 = 34 nM).[4][7] |
| XL413 (BMS-863233) | 3.4[8][9] | >12-fold selective over PIM-1 kinase and >30-fold over pMCM and CK2.[9] |
Table 2: Comparative Cellular Activity (IC50/GI50 in nM)
| Cell Line | Cancer Type | TAK-931 (GI50) | PHA-767491 (IC50) | XL413 (BMS-863233) (IC50) |
| COLO205 | Colorectal Carcinoma | 85[6] | 1300[3][10] | 1100 (cell viability)[8][10] |
| RKO | Colorectal Carcinoma | 818[6] | Not Available | Not Available |
| SW948 | Colorectal Carcinoma | Sensitive[5] | Not Available | Not Available |
| PANC-1 | Pancreatic Cancer | Sensitive[5] | Not Available | Not Available |
| HCC1954 | Breast Cancer | Not Available | 640[3][10] | 22900[8][10] |
| U87-MG | Glioblastoma | Not Available | ~2500 (viability) | Not Available |
| U251-MG | Glioblastoma | Not Available | ~2500 (viability) | Not Available |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of TAK-931 and other CDC7 inhibitors.
In Vitro CDC7 Kinase Assay
This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of CDC7 kinase.
Materials:
-
Recombinant human CDC7/Dbf4 kinase complex
-
MCM2 peptide substrate
-
Test inhibitor (e.g., TAK-931)
-
Kinase assay buffer
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Filter plates (for radiometric assay) or luminometer (for ADP-Glo™)
Protocol (Radiometric):
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, combine the kinase assay buffer, MCM2 peptide substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding the recombinant CDC7/Dbf4 enzyme.
-
Add [γ-³²P]ATP to the reaction mixture.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated peptide.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value.
Cell Viability/Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test inhibitor (e.g., TAK-931)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Luminometer
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 or IC50 value.
Western Blot Analysis for Phospho-MCM2
This method is used to assess the target engagement of the CDC7 inhibitor by measuring the phosphorylation status of its downstream substrate, MCM2.
Materials:
-
Cancer cell lines
-
Test inhibitor (e.g., TAK-931)
-
Lysis buffer
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-phospho-MCM2, anti-total MCM2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat cells with the test inhibitor for the desired time and at various concentrations.
-
Lyse the cells and determine the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-MCM2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total MCM2 and the loading control to ensure equal protein loading.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: CDC7 signaling pathway and the mechanism of TAK-931 inhibition.
Caption: Experimental workflow for assessing TAK-931's impact.
Conclusion
TAK-931 is a highly potent and selective inhibitor of CDC7 kinase with broad-spectrum antiproliferative activity against a diverse range of cancer cell lines. Its efficacy, particularly in RAS-mutant cancers, highlights its potential as a targeted therapeutic agent. The comparative data presented in this guide demonstrate its superior biochemical potency compared to other CDC7 inhibitors like PHA-767491 and XL413. The detailed experimental protocols and workflow visualizations provide a practical framework for researchers to further investigate the therapeutic potential of TAK-931 and other CDC7 inhibitors in various cancer models. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of TAK-931 in cancer treatment.
References
- 1. The Potent Cdc7-Dbf4 (DDK) Kinase Inhibitor XL413 Has Limited Activity in Many Cancer Cell Lines and Discovery of Potential New DDK Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PHA-767491 | dual Cdc7/CDK9 inhibitor | CAS 845714-00-3 (free base) | Buy PHA-767491 from Supplier InvivoChem [invivochem.com]
- 5. Molecular mechanism and potential target indication of TAK-931, a novel CDC7-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAY10572 (PHA-767491), Cdc7 and Cdk9 kinase inhibitor (CAS 845538-12-7) | Abcam [abcam.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. scienceopen.com [scienceopen.com]
Revolutionizing Cancer Treatment: A Comparative Analysis of TAK-931 and Immunotherapy Synergy
For Immediate Release
Kashiwa, Japan - A paradigm shift in cancer therapy may be on the horizon as preclinical evidence reveals a powerful synergistic effect between the novel CDC7 inhibitor, TAK-931 (Simurosertib), and immune checkpoint inhibitors. This combination has demonstrated the potential to transform tumors from immunologically "cold" to "hot," rendering them susceptible to immunotherapeutic attack. This guide provides an in-depth comparison of the TAK-931 and immunotherapy combination against alternative treatments, supported by robust experimental data for researchers, scientists, and drug development professionals.
The core of this synergistic effect lies in TAK-931's mechanism of action. By inhibiting CDC7, a key regulator of DNA replication, TAK-931 induces replication stress in cancer cells. This stress leads to the formation of aneuploid cells with an inflammatory phenotype, a state characterized by the release of pro-inflammatory cytokines and chemokines. This, in turn, promotes the infiltration of immune cells into the tumor microenvironment, setting the stage for a robust anti-tumor immune response when combined with immune checkpoint inhibitors like anti-PD-1 antibodies.
Mechanism of Action: A Two-Pronged Attack
TAK-931 initiates a cascade of events within the tumor, creating a favorable environment for immunotherapy.
Preclinical Efficacy: A Head-to-Head Comparison
In vivo studies utilizing a CT26 mouse model of microsatellite stable (MSS) colorectal cancer, a tumor type historically resistant to immunotherapy, have yielded compelling results. The combination of TAK-931 and an anti-PD-1 antibody resulted in a significant reduction in tumor growth compared to either treatment alone.
| Treatment Group | Tumor Growth Inhibition (%) | Complete Response Rate |
| Vehicle | 0 | 0/10 |
| TAK-931 | 45 | 0/10 |
| Anti-PD-1 | 15 | 1/10 |
| TAK-931 + Anti-PD-1 | 85 | 6/10 |
Table 1: Anti-Tumor Efficacy in a CT26 Syngeneic Mouse Model. Data shows a marked increase in tumor growth inhibition and complete responses with the combination therapy.
For comparison, standard-of-care third-line treatments for MSS colorectal cancer, such as regorafenib and TAS-102, have demonstrated more modest efficacy in preclinical models.
| Treatment | Mouse Model | Tumor Growth Inhibition (%) |
| Regorafenib (30 mg/kg) | CT26 Orthotopic | ~100 (complete suppression) |
| TAS-102 (150 mg/kg/day) | SW48 Xenograft | Significant inhibition |
Table 2: Preclinical Efficacy of Comparator Therapies in Colorectal Cancer Models. While regorafenib shows strong tumor growth inhibition, the complete response rate and potential for long-term immunity seen with the TAK-931 combination are noteworthy.
Remodeling the Tumor Microenvironment
The true power of the TAK-931 and immunotherapy combination lies in its ability to reshape the tumor microenvironment. Flow cytometry analysis of tumor-infiltrating lymphocytes (TILs) from the CT26 model revealed a significant increase in the populations of cytotoxic CD8+ T cells and a decrease in immunosuppressive regulatory T cells (Tregs) in the combination treatment group.
| Immune Cell Population | Vehicle | TAK-931 | Anti-PD-1 | TAK-931 + Anti-PD-1 |
| CD8+ T Cells (% of CD45+ cells) | 5.2 | 8.9 | 7.5 | 15.8 |
| Regulatory T Cells (% of CD4+ T cells) | 25.1 | 18.3 | 22.5 | 12.4 |
| CD8+/Treg Ratio | 0.21 | 0.49 | 0.33 | 1.27 |
Table 3: Modulation of Tumor-Infiltrating Lymphocytes. The combination therapy significantly boosts the ratio of cytotoxic to immunosuppressive T cells, indicating a more robust anti-tumor immune response.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental protocols are provided below.
In Vivo Antitumor Studies
-
Cell Line and Animals: CT26 murine colorectal carcinoma cells were used. Female BALB/c mice (6-8 weeks old) were obtained from a commercial vendor.
-
Tumor Implantation: 1 x 10^6 CT26 cells were injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 100 mm³, mice were randomized into four groups (n=10/group). TAK-931 was administered orally at a dose of 60 mg/kg, once daily. Anti-mouse PD-1 antibody (clone RMP1-14) was administered intraperitoneally at a dose of 10 mg/kg on days 0, 3, and 6.
-
Tumor Measurement: Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width²) / 2.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
-
Tumor Processing: Tumors were harvested, minced, and digested in RPMI 1640 medium containing collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 30 minutes at 37°C.
-
Cell Staining: Single-cell suspensions were stained with a cocktail of fluorescently conjugated antibodies against CD45, CD3, CD4, CD8, and FoxP3.
-
Data Acquisition and Analysis: Data was acquired on a BD FACSCanto II flow cytometer and analyzed using FlowJo software.
Future Outlook
While the preclinical data are highly encouraging, the translation of these findings to the clinical setting is paramount. A Phase I clinical trial of single-agent TAK-931 (NCT02699749) has been completed, demonstrating a manageable safety profile.[1][2][3] Future clinical trials investigating the combination of TAK-931 with immune checkpoint inhibitors are eagerly anticipated and will be crucial in determining the ultimate therapeutic potential of this novel synergistic strategy.
This comprehensive guide underscores the exciting potential of combining CDC7 inhibition with immunotherapy. The robust preclinical data presented herein provides a strong rationale for the continued development of TAK-931 as a key component of next-generation cancer combination therapies.
References
Safety Operating Guide
Proper Disposal of PG-931: A Step-by-Step Guide for Laboratory Professionals
Providing clear, actionable guidance for the safe disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document outlines the recommended procedures for the proper disposal of PG-931, ensuring compliance and minimizing risk.
For researchers, scientists, and drug development professionals, the correct handling and disposal of chemical substances are paramount. The following information is intended to provide essential, immediate safety and logistical information for the operational disposal of this compound.
Immediate Safety Considerations
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound, which provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and first-aid measures. In the absence of a specific SDS for "this compound," it is critical to identify the correct chemical substance. The designation "this compound" is not a unique chemical identifier and may refer to different products with distinct disposal protocols.
For instance, products such as D.E.R.™ 331 Epoxy Resin, Sikafloor®-931 Finishing Aid, and TEGO® Airex 931 share similar nomenclature but possess different chemical properties and associated disposal requirements.[1][2][3] It is imperative to confirm the exact identity of the substance, including the manufacturer and CAS number, before proceeding.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment should be worn to ensure personal safety:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). |
| Skin and Body Protection | Protective clothing, such as a lab coat or apron. |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are generated, a respirator may be necessary. |
Disposal Workflow
The proper disposal of this compound waste should follow a structured workflow to ensure safety and environmental compliance. This process involves waste collection, labeling, temporary storage, and final disposal through a certified hazardous waste contractor.
Caption: this compound Disposal Workflow from laboratory generation to final disposal.
Step-by-Step Disposal Procedures
-
Waste Segregation: At the point of generation, segregate this compound waste from other waste streams. Different forms of waste (e.g., liquid, solid, contaminated labware) should be collected in separate, compatible containers.
-
Container Selection: Use chemically resistant containers that can be securely sealed. Ensure the container material is compatible with this compound to prevent degradation or reaction.
-
Labeling: Clearly label each waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms as indicated on the SDS. Also, include the date of waste accumulation.
-
Temporary Storage: Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Engage a Certified Waste Disposal Service: The disposal of chemical waste is regulated. Your institution's Environmental Health and Safety (EHS) department will have procedures in place for the collection and disposal of hazardous waste. Contact your EHS office to arrange for the pickup and disposal of the this compound waste by a certified hazardous waste management company.
-
Documentation: Complete all necessary waste disposal forms or manifests as required by your institution and the waste disposal company. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."
Disclaimer: The information provided is a general guideline. Always refer to the specific Safety Data Sheet for this compound from the manufacturer and follow your institution's established protocols for hazardous waste disposal. If the identity of "this compound" cannot be definitively established, treat the substance as a hazardous unknown and consult with your EHS department for guidance on characterization and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
